2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Description
BenchChem offers high-quality 2-Bromo-5-fluoro-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H7BrFNO2S |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
DXPSIKQSJNFNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS 874801-52-2): A Comprehensive Technical Guide for Advanced Medicinal Chemistry
As a Senior Application Scientist, I approach the design and synthesis of small-molecule therapeutics through the lens of orthogonal reactivity and structural causality. 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is not merely a chemical catalog entry; it is a highly engineered, tetrasubstituted building block. Its precise substitution pattern provides a versatile scaffold for drug discovery, particularly in the development of selective enzyme inhibitors.
This whitepaper dissects the physicochemical rationale, synthetic methodologies, and advanced application protocols for this compound, ensuring that your laboratory workflows are both mechanistically sound and self-validating.
Structural Rationale & Physicochemical Profiling
In rational drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The 1,2,4,5-tetrasubstitution pattern of this benzenesulfonamide is a masterclass in functional density.
-
C1-Sulfonamide (-SO₂NH₂): The primary pharmacophore. It acts as a potent zinc-binding group (ZBG), essential for coordinating with the catalytic Zn(II) ion in metalloenzymes like Carbonic Anhydrase (CA) .
-
C2-Bromine (-Br): Serves a dual purpose. Synthetically, it is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append hydrophobic "tails." Biologically, it provides steric bulk and halogen bonding capabilities that dictate isoform selectivity (e.g., favoring tumor-associated CA IX over off-target CA II) .
-
C5-Fluorine (-F): The high electronegativity of fluorine lowers the pKa of the adjacent sulfonamide, increasing the fraction of the ionized (active) sulfonamide anion at physiological pH. It also blocks cytochrome P450-mediated aromatic oxidation, enhancing metabolic stability .
-
C4-Methyl (-CH₃): Provides a localized hydrophobic patch to engage with non-polar residues in the target binding pocket, anchoring the scaffold.
Table 1: Physicochemical Properties & Structural Diagnostics
| Property | Value | Application / Rationale |
| CAS Number | 874801-52-2 | Unique identifier for the 1,2,4,5-tetrasubstituted isomer. |
| Molecular Formula | C₇H₇BrFNO₂S | High functional density; provides orthogonal reactive sites. |
| Molecular Weight | 268.10 g/mol | Low MW allows extensive downstream derivatization without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 (-NH₂) | Critical for hydrogen bonding with the Thr199 gatekeeper residue in CA active sites. |
| H-Bond Acceptors | 2 (-SO₂) | Coordinates with the catalytic metal core. |
| Predicted LogP | ~2.4 | Optimal baseline lipophilicity for cellular permeability. |
Synthetic Methodologies & Workflow
Synthesizing highly substituted benzenesulfonamides requires strict regiocontrol. The most robust industrial and bench-scale approach utilizes a two-step sequence: the electrophilic aromatic chlorosulfonation of the parent halotoluene, followed by rapid amidation .
Figure 1: Two-step synthetic workflow for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.
Protocol 1: Two-Step Synthesis via Chlorosulfonation
This protocol is designed as a self-validating system. The intermediate sulfonyl chloride is highly reactive and prone to hydrolysis; therefore, strict temperature control and anhydrous conditions in Step 1 are critical for yield.
Step 1: Chlorosulfonation
-
Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a dropping funnel and an internal thermometer, add 2-bromo-5-fluoro-4-methylbenzene (1.0 eq).
-
Causality Check (Temperature): Cool the reaction vessel to 0°C using an ice-salt bath. Why? Chlorosulfonation is highly exothermic. Allowing the temperature to exceed 10°C promotes the formation of undesirable diaryl sulfone byproducts and polysulfonation.
-
Addition: Slowly add chlorosulfonic acid (ClSO₃H, 4.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully pour the mixture over crushed ice with vigorous stirring to precipitate the sulfonyl chloride. Filter immediately and wash with ice-cold water. Do not dry extensively, as the intermediate will hydrolyze in ambient moisture.
Step 2: Amidation
-
Reaction: Immediately dissolve the damp sulfonyl chloride intermediate in a minimal amount of tetrahydrofuran (THF). Cool to 0°C.
-
Addition: Add an excess of 25% aqueous ammonium hydroxide (NH₄OH, 5.0 eq) dropwise. Causality: The excess ammonia acts as both the nucleophile and the acid scavenger for the generated HCl.
-
Validation (TLC): Stir for 1 hour at room temperature. Monitor the disappearance of the sulfonyl chloride via TLC (Hexanes:EtOAc 7:3).
-
Isolation: Concentrate the THF under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfonamide. Recrystallize from ethanol/water to obtain the pure product.
Application in Drug Discovery: Target Engagement
In the context of medicinal chemistry, this compound is primarily utilized via the "ring with two tails" approach to target Carbonic Anhydrases. The sulfonamide group acts as the anchor, while the C2-Bromine serves as the attachment point for the "tail" that interacts with the variable outer rim of the enzyme's active site .
Figure 2: Binding model of the sulfonamide pharmacophore within the Carbonic Anhydrase active site.
Advanced Experimental Protocols
To fully leverage this building block, researchers must functionalize the C2 position. The following protocol details the optimal conditions for a Suzuki-Miyaura cross-coupling, tailored specifically for sterically hindered, ortho-substituted aryl bromides.
Protocol 2: Suzuki-Miyaura Derivatization at C2
Causality Focus: The C2-Bromine is sterically hindered by the adjacent bulky sulfonamide group. Standard palladium catalysts (like Pd(PPh₃)₄) often fail or require excessive heating. We utilize Pd(dppf)Cl₂ , which possesses a large bite angle and strong electron-donating properties, facilitating efficient oxidative addition into the hindered C(sp²)-Br bond.
-
Setup: In a microwave-safe vial, combine 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: The biphasic system ensures complete dissolution of both the organic boronic acid and the inorganic base, maximizing the interfacial reaction rate.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with Argon for 5 minutes.
-
Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes (or conventionally at 90°C for 12 hours).
-
Self-Validation: Filter the crude mixture through a short pad of Celite to remove palladium black. Analyze the filtrate via LC-MS. The presence of the molecular ion peak corresponding to the cross-coupled product, coupled with the disappearance of the characteristic bromine isotopic pattern (M / M+2), validates successful conversion.
Conclusion
2-Bromo-5-fluoro-4-methylbenzenesulfonamide is a highly optimized scaffold that bridges the gap between synthetic accessibility and target-specific pharmacodynamics. By understanding the causality behind its structural features—from the zinc-binding sulfonamide to the sterically tunable bromine and metabolically stabilizing fluorine—researchers can systematically design highly selective inhibitors for complex metalloenzyme targets.
References
-
Title: How many carbonic anhydrase inhibition mechanisms exist? Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]
-
Title: Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: Bioorganic Chemistry (via PMC/NIH) URL: [Link]
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from the sulfonamide moiety's ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity to serve as a zinc-binding group in various metalloenzymes.[1] This has led to the development of sulfonamide-based drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2]
The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, selectivity, and pharmacokinetic profile. Halogenation, in particular the introduction of bromine and fluorine atoms, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The methyl group can provide a lipophilic handle and influence the overall shape of the molecule. The specific substitution pattern of 2-bromo, 5-fluoro, and 4-methyl on the benzenesulfonamide core presents a unique combination of these effects, making it an intriguing candidate for further investigation in drug discovery programs.
Synthesis and Characterization
Given the absence of a registered CAS number, a plausible synthetic pathway for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is proposed, starting from a commercially available precursor.
Proposed Synthetic Pathway
A logical and established method for the synthesis of aromatic sulfonamides involves the chlorosulfonation of an appropriate aromatic precursor, followed by amination of the resulting sulfonyl chloride.[1] A suitable starting material for the synthesis of the target compound is 2-Bromo-5-fluoro-4-methylaniline , which is commercially available (CAS Number: 202865-78-9).[3]
The proposed two-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride
This procedure is based on the Sandmeyer reaction, a well-established method for converting an amino group on an aromatic ring into a sulfonyl chloride.
-
Diazotization: 2-Bromo-5-fluoro-4-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. Anhydrous copper(II) chloride (0.2 eq) is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude solid is washed with cold water and then dissolved in a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
This step involves the amination of the sulfonyl chloride.[4][5]
-
Amination: The crude or purified 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetone. The solution is cooled in an ice bath. Concentrated aqueous ammonia or ammonium hydroxide (excess) is added dropwise with stirring.[4]
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 2-Bromo-5-fluoro-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a solid.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.[6][7][8]
| Property | Predicted Value |
| Molecular Formula | C₇H₇BrFNO₂S |
| Molecular Weight | 268.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 130-160 °C |
| Solubility | Soluble in DMSO, DMF, and acetone; sparingly soluble in alcohols; insoluble in water. |
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methyl protons will be a singlet around 2.3-2.5 ppm. The sulfonamide protons (-SO₂NH₂) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons will resonate in the region of 110-145 ppm. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The methyl carbon signal is expected around 15-20 ppm. |
| IR (Infrared) | Characteristic peaks for the sulfonamide group will be observed: N-H stretching around 3300-3400 cm⁻¹, and asymmetric and symmetric S=O stretching around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. C-Br and C-F stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). |
Applications in Drug Discovery
Substituted benzenesulfonamides are of significant interest in drug development due to their wide range of biological activities. The unique substitution pattern of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide makes it a valuable building block for creating novel compounds with potential therapeutic applications.
-
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and can target metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.[1][9][10] Derivatives of this compound could be explored as inhibitors of these enzymes for conditions like glaucoma, cancer, and inflammation.
-
Antibacterial Agents: Historically, sulfa drugs were among the first effective antibacterial agents. Novel sulfonamides continue to be investigated for their potential to combat drug-resistant bacteria.[2]
-
Kinase Inhibitors: The benzenesulfonamide scaffold can be modified to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
Antiviral and Antiparasitic Agents: The structural features of this compound could be incorporated into molecules designed to inhibit viral replication or target essential enzymes in parasites.
The presence of the bromo and fluoro groups offers multiple points for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of diverse derivatives for biological screening.[11]
Safety and Handling
While specific toxicity data for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is unavailable, the following precautions should be taken based on the known hazards of related halogenated benzenesulfonamides.[12][13][14][15]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid inhalation of dust and contact with skin and eyes.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Health Hazards: This compound is expected to be harmful if swallowed, and may cause skin and serious eye irritation.[15] It may also cause respiratory irritation.[15]
-
Fire Hazards: The compound is likely combustible. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-5-fluoro-4-methylbenzenesulfonamide represents a promising, albeit currently uncatalogued, chemical entity with significant potential as a building block in medicinal chemistry. This guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications and necessary safety precautions. By providing this foundational information, it is hoped that this guide will stimulate further research into the synthesis and utility of this and related substituted benzenesulfonamides in the ongoing quest for novel and effective therapeutic agents.
References
-
Vannozzi, G., Vullo, D., Combs, J., Lomelino, C., Mckenna, R., Pallecchi, M., Lucarini, L., Sgambellone, S., & Masini, E. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry. [Link]
- Mickevičiūtė, A., Sapijanskaitė-Banevič, B., Matulis, D., & Kairys, V. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
-
Gül, H. İ., & Çetinkaya, E. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Vannozzi, G., Vullo, D., Combs, J., Lomelino, C., Mckenna, R., Pallecchi, M., Lucarini, L., Sgambellone, S., & Masini, E. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry.
-
King, J. F., Gill, M. S., & Ciubotaru, P. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]
-
King, J. F., Gill, M. S., & Ciubotaru, P. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. [Link]
-
Al-Subeh, T., Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]
- D'Ascenzio, M., Carradori, S., De Monte, C., Secci, D., Ceruso, M., & Supuran, C. T. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry.
-
Liu, Y., Chen, C., Sun, L.-Y., Gao, H., & Zhen, J.-B. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
E-COLL. (2023). Safety data sheet. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
Belmont Digital Repository. (2024). Refining Chlorosulfonation Methods for the Synthesis of a Perfluoroalkyl Arylsulfonimide (PFSI) Monomer. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
-
3D chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). [Link]
-
PMC. (n.d.). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. [Link]
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Structural & Synthetic Analysis: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
The following technical guide provides an in-depth structural and synthetic analysis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide , designed for researchers in medicinal chemistry and drug discovery.
Document Type: Technical Whitepaper & Synthetic Guide Target Compound Class: Halogenated Benzenesulfonamides Primary Application: Fragment-Based Drug Discovery (FBDD), Carbonic Anhydrase Inhibition, Suzuki-Miyaura Coupling Scaffolds.
Executive Summary
2-Bromo-5-fluoro-4-methylbenzenesulfonamide represents a high-value pharmacophore scaffold characterized by a dense functionalization pattern. It combines a polar sulfonamide "warhead" (typically for enzyme inhibition or solubility) with a lipophilic, electron-modulated aromatic core.
This molecule is particularly significant in Fragment-Based Drug Discovery (FBDD) because it offers three distinct vectors for elaboration:
-
Sulfonamide (
): Primary binding motif (H-bond donor/acceptor). -
Aryl Bromide (
): Orthogonal handle for cross-coupling (Suzuki, Buchwald-Hartwig). -
Fluoro-Methyl Core (
): Modulators of metabolic stability and lipophilicity.
Molecular Anatomy & Electronic Profile
Structural Definition
-
IUPAC Name: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
-
Molecular Formula:
-
Molecular Weight: ~282.11 g/mol
-
Key Precursor CAS: 202865-78-9 (2-Bromo-5-fluoro-4-methylaniline)[1][2]
Electronic & Steric Analysis
The substitution pattern creates a unique electronic environment for the sulfonamide group:
| Substituent | Position | Electronic Effect (Hammett) | Impact on Scaffold |
| Sulfonamide | C1 | Electron Withdrawing (EWG) | Primary pharmacophore; acidic proton ( |
| Bromine | C2 (Ortho) | Weakly Deactivating (-I, +M) | Steric bulk forces the sulfonamide out of planarity; facilitates orthogonal coupling. |
| Methyl | C4 (Para) | Weakly Activating (+I) | Increases lipophilicity ( |
| Fluorine | C5 (Meta) | Strongly Deactivating (-I) | Increases metabolic stability by blocking the C5 position; lowers |
Visual Structural Logic
The following diagram illustrates the functional vectors of the molecule.
Caption: Functional vector analysis of the 2-Bromo-5-fluoro-4-methylbenzenesulfonamide scaffold.
Synthetic Protocols
Direct chlorosulfonation of 2-bromo-4-fluoro-5-methylbenzene is not recommended due to regioselectivity issues caused by the competing directing effects of the fluoro (ortho/para) and methyl (ortho/para) groups.
The Authoritative Route utilizes the commercially available aniline precursor (CAS 202865-78-9) via a Meerwein sulfonation strategy. This ensures 100% regiocontrol.
Validated Synthetic Pathway
-
Diazotization: Conversion of aniline to diazonium salt.
-
Meerwein Sulfonation: Reaction with
and to form the sulfonyl chloride. -
Aminolysis: Reaction with ammonia to yield the sulfonamide.
Caption: Regioselective synthesis via the Meerwein sulfonation of the aniline precursor.
Detailed Experimental Protocol
Note: This protocol is derived from standard Meerwein sulfonation methodologies adapted for halogenated anilines.
Step 1: Diazotization
-
Reagents: 2-Bromo-5-fluoro-4-methylaniline (1.0 eq),
(1.1 eq), Conc. .[3] -
Procedure:
-
Suspend the aniline in concentrated
(approx. 3 mL/mmol) and cool to -5°C. -
Add an aqueous solution of
dropwise, maintaining internal temperature < 0°C. -
Stir for 30 minutes. The solution should become clear (formation of diazonium salt).
-
Step 2: Chlorosulfonation (Meerwein)
-
Reagents:
(saturated solution in acetic acid), (0.2 eq). -
Procedure:
-
Prepare a saturated solution of
in glacial acetic acid (or use surrogate like DABSO). -
Add
catalyst. -
Slowly add the cold diazonium solution to the
mixture. Caution: Vigorous gas evolution ( ). -
Allow to warm to room temperature and stir for 2 hours.
-
Pour into ice water and extract the sulfonyl chloride with DCM.
-
Step 3: Aminolysis
-
Reagents: Aqueous Ammonia (28%) or
in Dioxane (0.5 M). -
Procedure:
-
Dissolve the crude sulfonyl chloride in THF or Dioxane.
-
Cool to 0°C.
-
Add excess ammonia (3-5 eq).
-
Stir at RT for 1 hour.
-
Concentrate and recrystallize (typically from EtOH/Water) to obtain the pure sulfonamide.
-
Cheminformatics & Drug Design Utility
Physicochemical Properties (Predicted)
| Property | Value (Est.) | Relevance |
| ClogP | 1.8 - 2.2 | Ideal for oral bioavailability (Lipinski compliant). |
| TPSA | ~46 Ų | High permeability (Sulfonamide polar surface area). |
| H-Bond Donors | 2 | From |
| H-Bond Acceptors | 4 | Sulfonyl oxygens + Fluorine. |
| Rotatable Bonds | 1 | Rigid scaffold (Ar-S bond). |
Case Study: Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrase inhibitors.
-
Mechanism: The ionized sulfonamide nitrogen (
) coordinates to the ion in the enzyme active site. -
Role of Substituents:
-
2-Br: Can occupy the hydrophobic pocket or be used to link "tail" groups that reach the selective regions of CA isoforms (e.g., CA IX vs CA II).
-
5-F: Modulates the acidity of the sulfonamide, potentially enhancing zinc affinity compared to non-fluorinated analogs.
-
References
-
Precursor Availability: Sigma-Aldrich. 2-Bromo-5-fluoro-4-methylaniline (CAS 202865-78-9). Available at:
- Synthetic Methodology (Meerwein): Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Meerwein Arylation." J. Org. Chem. 1977.
- Sulfonamide Drug Design: Supuran, C. T. "Carbonic anhydrase inhibitors.
-
Related Isomer Data: PubChem. 2-Bromo-5-fluorobenzenesulfonyl chloride (CAS 771-67-5).[4] Available at:
- General Synthesis of Sulfonamides: "Synthesis of Sulfonamides from Anilines." Organic Chemistry Portal.
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- 2. 2-Bromo-5-fluoro-4-methylaniline | CAS 202865-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide in Advanced Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the strategic decoration of aromatic scaffolds with specific halogens and alkyl groups is paramount for tuning pharmacodynamics and pharmacokinetics. 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS: 874801-52-2)[1] represents a highly privileged, poly-substituted building block.
As a Senior Application Scientist, I frequently recommend this starting material for complex drug discovery programs—particularly in the antiviral and oncology spaces—due to its orthogonal reactivity profile. The molecule offers three distinct functional handles:
-
The Sulfonamide Group: A classic zinc-binding pharmacophore and hydrogen-bond donor/acceptor, critical for interacting with protease active sites.
-
The Bromine Atom: An ideal heavy-atom leaving group for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid biaryl diversification.
-
The Fluoro-Methyl Motif: The fluorine atom lowers the pKa of the sulfonamide while blocking metabolic oxidation at the 5-position. The adjacent methyl group provides steric bulk, locking the conformation of appended biaryl systems to minimize entropic penalties upon target binding.
Physicochemical Profiling
| Property | Value | Strategic Implication |
| Chemical Name | 2-Bromo-5-fluoro-4-methylbenzenesulfonamide | N/A |
| CAS Registry Number | 874801-52-2 | Unique identifier for procurement[1] |
| Molecular Formula | C7H7BrFNO2S | N/A |
| Molecular Weight | 268.10 g/mol | Low MW ensures the final coupled API remains within Lipinski's Rule of 5. |
| Structural Features | Ortho-bromo, meta-fluoro, para-methyl | Provides orthogonal synthetic handles and metabolic shielding. |
| Appearance | Off-white to pale yellow solid | Typical for halogenated benzenesulfonamides. |
Regioselective Synthesis & Mechanistic Causality
A common pitfall in the synthesis of poly-substituted benzenesulfonamides is attempting direct chlorosulfonation of the parent hydrocarbon (e.g., 1-bromo-4-fluoro-5-methylbenzene). The conflicting directing effects of the methyl (ortho/para), fluoro (ortho/para), and bromo (ortho/para) groups lead to intractable mixtures of regioisomers.
To achieve 100% regiochemical fidelity , we utilize a Sandmeyer-type sulfonylation starting from 2-bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9)[2]. This approach pre-installs the nitrogen at the exact position required for the sulfonamide, leveraging diazonium chemistry to swap the amine for a sulfonyl chloride.
Experimental Protocol: Sandmeyer-Type Sulfonylation
Phase 1: Diazotization
-
Charge: To a 500 mL round-bottom flask, add 2-bromo-5-fluoro-4-methylaniline (10.0 g, 49.0 mmol) and aqueous HCl (6.0 M, 50 mL, ~6.0 equiv).
-
Cool: Submerge the flask in an ice-brine bath and cool the suspension to 0–5 °C.
-
React: Add a pre-cooled solution of NaNO2 (3.72 g, 53.9 mmol, 1.1 equiv) in deionized water (15 mL) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Causality & Self-Validation: The excess strong acid prevents the formation of unwanted diazoamino compounds (triazenes). Strict temperature control is critical; exceeding 5 °C provides enough thermal energy for the diazonium salt to expel
and hydrolyze into the corresponding phenol. A clear, pale-yellow solution indicates successful diazonium formation.
Phase 2: Chlorosulfonylation
-
Prepare Reagent: In a separate vessel, dissolve
(1.67 g, 9.8 mmol, 0.2 equiv) in glacial acetic acid (40 mL) and water (5 mL). Saturate the solution with gas for 30 minutes at 0 °C (alternatively, use sodium metabisulfite as an surrogate). -
Couple: Transfer the cold diazonium solution dropwise into the
mixture. -
Stir: Allow the reaction to slowly warm to room temperature and stir until nitrogen evolution ceases (approx. 2 hours).
-
Causality & Self-Validation:
is reduced by to , which initiates a single-electron transfer (SET) to the diazonium salt. This releases and generates an aryl radical. The radical is rapidly trapped by to form a sulfonyl radical, which abstracts a chlorine atom from to yield the sulfonyl chloride. TLC (Hexanes/EtOAc 4:1) will show the consumption of the baseline diazonium salt and the appearance of a highly UV-active, non-polar spot.
Phase 3: Amination
-
Extract: Extract the crude sulfonyl chloride into dichloromethane (3 × 50 mL) and wash with cold water.
-
Aminate: Add the organic layer dropwise to a vigorously stirred solution of aqueous
(28%, 50 mL) at 0 °C. Stir for 1 hour. -
Workup: Evaporate the DCM, acidify the aqueous layer to pH 3 with 1M HCl, and filter the resulting precipitate. Wash with cold water and dry under high vacuum.
-
Causality & Self-Validation: The highly electrophilic sulfonyl chloride undergoes rapid nucleophilic acyl substitution with ammonia. Excess ammonia acts as a scavenger for the generated HCl byproduct, driving the reaction to completion.
Figure 1: Regioselective synthesis workflow via Sandmeyer-type sulfonylation.
Applications in Medicinal Chemistry: Antiviral Development
The utility of 2-bromo-5-fluoro-4-methylbenzenesulfonamide is heavily documented in the development of novel therapeutics. Recent patent literature highlights the critical role of highly substituted benzenesulfonamides in the synthesis of SARS-CoV-2 main protease (Mpro) inhibitors [3].
In these workflows, the starting material is subjected to Suzuki-Miyaura cross-coupling. The bromine atom at the 2-position is replaced by a complex heteroaryl boronic acid. The resulting biaryl sulfonamide acts as a potent competitive inhibitor. The sulfonamide moiety forms critical hydrogen bonds with the catalytic dyad (Cys145/His41) of the Mpro enzyme, while the fluoro-methyl groups ensure the molecule adopts a bioactive conformation that perfectly fills the S1' subsite, ultimately arresting viral replication[3].
Figure 2: Application of the starting material in SARS-CoV-2 Mpro inhibitor development.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured starting material, rigorous analytical validation is required. A true application scientist does not proceed to late-stage coupling without confirming the exact regiochemistry of the building block.
-
H NMR (400 MHz, DMSO-
):-
The sulfonamide protons (
) will appear as a broad singlet near 7.50 ppm, which disappears upon shake. -
Regiochemical Proof: The aromatic proton at C6 (between the sulfonamide and fluorine) will appear as a distinct doublet (
~7.8 ppm, ≈ 8-10 Hz) due to ortho-coupling with the fluorine atom. The proton at C3 will appear as a singlet (or very fine doublet, ~7.6 ppm) as it only has weak long-range coupling. -
The methyl group at C4 will appear as a singlet at
~2.35 ppm.
-
-
LC-MS (ESI-):
-
Will display a classic 1:1 isotopic doublet at
266.0 and 268.0 , confirming the presence of exactly one bromine atom.
-
-
TLC:
-
≈ 0.3 in Hexanes/EtOAc (1:1). Stains strongly with potassium permanganate (
) due to the electron-rich nature of the substituted ring.
-
≈ 0.3 in Hexanes/EtOAc (1:1). Stains strongly with potassium permanganate (
References
- Google Patents, "US20240116946A1 - Sars-cov2 main protease inhibitors". Google Patents.
-
ChemBK, "organic raw materials | Amino compound manufactures and suppliers" (Catalog reference for CAS 202865-78-9). ChemBK. URL:[Link]
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The Enduring Potency of a Versatile Scaffold: A Technical Guide to the Biological Activity of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The sulfonamide functional group, a cornerstone of medicinal chemistry, has given rise to a vast and diverse class of therapeutic agents since its initial discovery.[1][2] From the first broadly effective systemic antibacterials that heralded the antibiotic revolution to a plethora of modern drugs, sulfonamide derivatives continue to demonstrate a remarkable spectrum of biological activities.[1][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted pharmacological properties of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will traverse their well-established role as antibacterial agents and explore their significant contributions to oncology, virology, and the management of inflammatory diseases, offering field-proven insights for researchers and drug development professionals.
The Architectural Versatility of the Sulfonamide Core
The simple sulfonamide moiety (-SO₂NH₂) is a deceptively potent pharmacophore. Its ability to be readily incorporated into a wide array of aromatic and heterocyclic scaffolds has led to the synthesis of thousands of derivatives.[4] This structural adaptability is central to the broad range of biological targets that sulfonamide-containing compounds can modulate. The physicochemical properties of the sulfonamide group, particularly its ability to act as a hydrogen bond donor and acceptor, and its acidic nature, are key to its interactions with biological macromolecules.[4]
A Spectrum of Biological Warfare: Key Activities and Mechanisms
The Classic Battlefield: Antibacterial Activity
The initial and most renowned application of sulfonamides is in combating bacterial infections.[1][] Their mechanism of action is a classic example of competitive antagonism.
Mechanism of Action: Bacteria, unlike humans who obtain folate (vitamin B9) from their diet, must synthesize it de novo.[1][6] A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[7][8] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.[6][7] Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids, all of which are vital for DNA replication and bacterial growth.[] This inhibitory action results in a bacteriostatic effect, halting bacterial proliferation.[1][7]
Signaling Pathway: Bacterial Folate Synthesis Inhibition
Caption: Competitive inhibition of DHPS by sulfonamides blocks bacterial folate synthesis.
The Modern Frontier: Anticancer Activity
A significant and expanding area of research focuses on the anticancer properties of sulfonamide derivatives.[9][10] These compounds exhibit a variety of mechanisms to combat cancer cell proliferation and survival.
Mechanisms of Action:
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors.[11][12] These enzymes are involved in maintaining the pH balance in cancer cells, and their inhibition leads to an acidic intracellular environment, inducing apoptosis.[11]
-
Cell Cycle Arrest: Certain sulfonamides can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from progressing through the cell division cycle.[9][13]
-
Disruption of Microtubule Assembly: Some derivatives interfere with the dynamics of microtubule polymerization and depolymerization, which is crucial for mitosis, leading to cell death.[9][13]
-
Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), some sulfonamides can prevent the formation of new blood vessels that tumors need to grow and metastasize.[9][14]
-
Targeting Other Key Proteins: Sulfonamide derivatives have been developed to target a range of other cancer-related proteins, including tyrosine kinases, aromatase, and anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins.[12]
Combating Viral Threats: Antiviral Activity
The structural versatility of sulfonamides has also been exploited in the development of antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).[15][16]
Mechanisms of Action:
-
Protease Inhibition: Several clinically used HIV protease inhibitors, such as amprenavir and darunavir, incorporate a sulfonamide moiety.[15][17] These drugs competitively inhibit the viral protease enzyme, which is essential for the maturation of new, infectious virions.
-
Reverse Transcriptase and Integrase Inhibition: Sulfonamide-containing compounds have also been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors, targeting other critical steps in the HIV replication cycle.[15]
-
Zinc Ejection: Another strategy involves targeting viral zinc finger proteins, where sulfonamides can induce the ejection of zinc ions, leading to the inhibition of viral replication.[15][16]
Quelling the Fire: Anti-inflammatory Activity
Sulfonamide derivatives have demonstrated significant potential as anti-inflammatory agents.[18][19]
Mechanisms of Action:
-
COX-2 Inhibition: Some sulfonamides, like celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade by producing prostaglandins.[18]
-
Modulation of Inflammatory Pathways: Other derivatives can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[19][20]
-
Protease Inhibition: Inhibition of proteases like human neutrophil elastase (HNE) and caspases by sulfonamide derivatives can also contribute to their anti-inflammatory effects in various conditions.[21]
Experimental Evaluation of Biological Activity: Protocols and Insights
The robust evaluation of the biological activity of novel sulfonamide derivatives is paramount. The following section outlines key experimental protocols, emphasizing the rationale behind their design.
Assessing Antibacterial Efficacy
Experimental Workflow: Antibacterial Activity Screening
Caption: A typical workflow for evaluating the antibacterial activity of sulfonamide derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the sulfonamide derivative in a liquid growth medium.
-
Methodology (Broth Microdilution):
-
Prepare a series of two-fold dilutions of the sulfonamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
-
Self-Validation: The inclusion of positive and negative controls ensures the viability of the bacteria and the sterility of the medium, respectively. A known antibiotic should be used as a reference standard.
Evaluating Anticancer Potential
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Causality: A decrease in absorbance indicates a reduction in cell viability, which can be attributed to the cytotoxic or cytostatic effects of the sulfonamide derivative.
Assessing Anti-inflammatory Properties
Protocol 3: Inhibition of Protein Denaturation
This in vitro assay provides a preliminary indication of a compound's anti-inflammatory activity.[20][24]
-
Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), can be correlated with its anti-inflammatory properties.
-
Methodology:
-
Prepare a reaction mixture containing a solution of BSA and various concentrations of the sulfonamide derivative.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Induce denaturation by heating the mixtures at a specific temperature (e.g., 72°C) for a set time.
-
After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
-
Rationale: A lower turbidity in the presence of the test compound indicates its ability to stabilize the protein and prevent denaturation.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[18][25]
-
Antibacterial Agents: For optimal antibacterial activity, a free amino group at the para-position of the aromatic ring is generally required.[][18] Substitution on the sulfonamide nitrogen with heterocyclic rings can enhance potency and alter pharmacokinetic properties.[18]
-
Anticancer Agents: The SAR for anticancer sulfonamides is diverse and target-specific. For carbonic anhydrase inhibitors, the unsubstituted sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.[11][26] Modifications to the aromatic/heterocyclic core are used to achieve isoform selectivity and improve physicochemical properties.
-
Anti-inflammatory Agents (COX-2 Selective): The presence of a specific substituent on the para-position of one of the aromatic rings is a key feature for selective COX-2 inhibition. For example, in celecoxib, the trifluoromethyl group on one phenyl ring and the sulfonamide group on the other are critical for its activity and selectivity.[18]
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for a series of novel sulfonamide derivatives against various biological targets to illustrate how such data is typically presented.
| Compound ID | Antibacterial (MIC, µg/mL vs. S. aureus) | Anticancer (IC₅₀, µM vs. MCF-7) | Anti-inflammatory (COX-2 IC₅₀, µM) |
| SUL-001 | 16 | 25.4 | >100 |
| SUL-002 | >128 | 5.2 | 50.1 |
| SUL-003 | 32 | 12.8 | 0.5 |
| SUL-004 | 8 | 2.1 | 1.2 |
| Reference Drug | Ampicillin: 0.5 | Doxorubicin: 0.8 | Celecoxib: 0.1 |
Conclusion and Future Perspectives
The sulfonamide scaffold remains a privileged structure in medicinal chemistry, with a rich history and a vibrant future.[25][27] The diverse biological activities exhibited by its derivatives underscore the power of this versatile chemical entity.[3][28] Future research will likely focus on the rational design of novel sulfonamides with enhanced potency, selectivity, and improved pharmacokinetic profiles.[27] The exploration of new biological targets and the use of computational drug design will undoubtedly lead to the discovery of the next generation of sulfonamide-based therapeutics.[14] The integration of sulfonamide moieties into hybrid molecules and the development of innovative drug delivery systems also represent promising avenues for future investigation.[29]
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- 23. jocpr.com [jocpr.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. ajgreenchem.com [ajgreenchem.com]
Role of fluorinated compounds in medicinal chemistry
Role of Fluorinated Compounds in Medicinal Chemistry
Part 1: Executive Directive & Strategic Framework
The "Fluorine Scan" Imperative
In modern drug discovery, fluorine is no longer just a bioisostere for hydrogen; it is a precision tool for multiparametric optimization. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1] This is not coincidental. The introduction of fluorine—the most electronegative element (
This guide moves beyond basic textbook definitions to explore the causality of fluorine's effects. We will examine how to wield fluorine to modulate drug-target residence time, block specific metabolic soft spots, and lock bioactive conformations via the gauche effect.
Part 2: The Physics of Efficacy (Mechanistic Insights)
Metabolic Shielding & Bond Energy
The primary driver for fluorination is the enhancement of metabolic stability. Cytochrome P450 (CYP) enzymes typically oxidize drugs at electron-rich C-H bonds (e.g., benzylic positions).[1][2]
-
The Mechanism: Replacing a labile C-H bond with a C-F bond blocks this oxidation due to the immense strength of the carbon-fluorine bond and the high ionization potential of fluorine, which resists the formation of the radical cation intermediates required for CYP oxidation.
-
Data Point: The C-F bond is the strongest single bond in organic chemistry.
Table 1: Comparative Bond Energies & Metabolic Implications
| Bond Type | Bond Energy (kcal/mol) | Metabolic Susceptibility | Strategic Application |
| C-H | ~98-105 | High (Oxidative attack) | Native substrate scaffold.[1] |
| C-F | ~116-130 | Negligible (Inert) | Block metabolic "soft spots" (e.g., para-phenyl).[1] |
| C-O | ~85-91 | Moderate | Often a metabolite product.[1] |
| C-Cl | ~81 | Moderate to Low | Alternative halogen, but metabolically liable to oxidative insertion.[1] |
The "Polar Hydrophobicity" Paradox
Fluorine is unique: it is highly lipophilic (increasing LogP) yet highly polar (strong dipole).[1]
-
Lipophilicity: Aromatic fluorination typically increases LogP (approx.[1] +0.25 per F atom), facilitating membrane permeability.[1]
-
Dipole Modulation: Unlike a methyl group, the C-F bond has a strong dipole moment (~1.4 D).[3] This allows researchers to tune the electronic environment of the molecule. For example, placing a fluorine adjacent to a basic amine will lower its pKa (inductive withdrawal), reducing lysosomal trapping and improving oral bioavailability.
Conformational Locking: The Gauche Effect
In 1,2-difluoroethane systems, the molecule prefers the gauche conformation over the sterically less hindered anti conformation.[4]
-
Causality: This is driven by
hyperconjugation.[1] -
Application: This effect is used to "pre-organize" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding to the receptor.
Part 3: Visualization of Strategic Logic
The following decision tree illustrates the logical flow a medicinal chemist should follow when deciding where and why to incorporate fluorine.
Figure 1: Strategic Decision Matrix for Fluorine Incorporation in Lead Optimization.
Part 4: Synthetic Methodologies & Protocols
The Toolkit
-
Nucleophilic Fluorination: Uses reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert alcohols to fluorides.[1] Limitation: Safety concerns (explosive potential) at scale.[1]
-
Electrophilic Fluorination: Uses Selectfluor (F-TEDA-BF4) or NFSI .[1] These are stable, crystalline solids that act as sources of "F+". Ideal for fluorinating electron-rich aromatic rings or enolates.[1]
-
Late-Stage Functionalization (LSF): The modern gold standard.[1] Uses radical chemistry (often photoredox or metal-catalyzed) to install fluorine into complex molecules at the very end of the synthesis.
Experimental Protocol: Radical Benzylic Fluorination using Selectfluor
Context: This protocol describes the late-stage fluorination of a drug-like scaffold containing a benzylic C-H bond.[1] This method avoids pre-functionalization and is highly relevant for diversifying lead compounds.[1]
Reagents:
-
Substrate (Benzylic C-H source): 1.0 equiv
-
Selectfluor (F-TEDA-BF4): 2.0 equiv[1]
-
Catalyst: AgNO3 (10 mol%)[1]
-
Solvent: Acetone/Water (1:1 v/v)[1]
-
Temperature: 50°C
Step-by-Step Methodology:
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Substrate (0.5 mmol) in Acetone (2.5 mL).
-
Catalyst Addition: Add AgNO3 (8.5 mg, 0.05 mmol, 10 mol%) to the solution. Note: Silver catalyzes the decarboxylative or radical generation pathway.
-
Oxidant Addition: Add Selectfluor (354 mg, 1.0 mmol, 2.0 equiv) in one portion.
-
Reaction: Add Distilled Water (2.5 mL), seal the vial, and heat to 50°C in an oil bath. Stir vigorously for 12 hours.
-
Workup: Cool to room temperature. Dilute with Dichloromethane (DCM, 20 mL) and wash with Water (10 mL).[1]
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanism Visualization (Selectfluor Radical Cycle)
Figure 2: Simplified Radical Fluorination Cycle mediated by Silver and Selectfluor.[1]
Part 5: Future Outlook & References
The Next Frontier: 18F-PET & SF5
The field is moving toward the "super-trifluoromethyl" group: the pentafluorosulfanyl (
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][1][5]
-
Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link][1]
-
Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. [Link][1][6]
-
Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link][1]
-
The Fluorine Gauche Effect: A Brief History. Helvetica Chimica Acta. [Link][1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
Strategic Utilization of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide in Fragment-Based Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of a starting scaffold dictates the trajectory of lead optimization. 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS: 874801-52-2) is a highly privileged, multi-functional building block[1]. Rather than being a passive structural framework, this molecule acts as an active pharmacophoric warhead. It combines a classic zinc-binding sulfonamide group with a highly programmable halogenated aromatic ring. This technical guide deconstructs the physicochemical rationale behind this specific substitution pattern and provides field-proven methodologies for its integration into targeted therapeutics, particularly in the development of metalloenzyme inhibitors.
Physicochemical & Thermodynamic Profiling
The true value of this scaffold lies in the synergistic interplay of its four substituents. Each functional group serves a distinct mechanistic purpose in both synthetic elaboration and target engagement.
-
Sulfonamide (-SO₂NH₂): The primary pharmacophore. It acts as a potent zinc-binding group (ZBG), essential for inhibiting metalloenzymes such as Carbonic Anhydrase (CA) and Matrix Metalloproteinases (MMPs)[2].
-
5-Fluoro Substituent (-F): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent sulfonamide group, facilitating its deprotonation at physiological pH to form a highly reactive anion that coordinates tightly with metal cofactors[3]. Furthermore, thermodynamic profiling of fluoro-benzenesulfonamides reveals that fluorine can form highly specific, enthalpy-driven polar interactions (e.g., with the backbone NH of Thr200 in CA IX)[4].
-
4-Methyl Substituent (-CH₃): Provides localized steric bulk to fill hydrophobic pockets within the target protein's active site, increasing binding entropy.
-
2-Bromo Substituent (-Br): Acts as the primary synthetic vector. While sterically hindered, it is electronically activated for transition-metal-catalyzed cross-coupling reactions, allowing for rapid fragment growing[5].
Quantitative Data Summary
The following table summarizes the core properties that make this compound an ideal candidate for Fragment-Based Drug Discovery (FBDD):
| Property | Value | Pharmacological & Synthetic Relevance |
| Molecular Weight | 268.10 g/mol | Well within the "Rule of Three" limits for FBDD (< 300 Da), allowing room for significant synthetic elaboration. |
| Molecular Formula | C₇H₇BrFNO₂S | High heavy-atom count provides multiple vectors for target interaction. |
| H-Bond Donors | 2 (-NH₂) | Essential for coordinating with target metal ions (e.g., Zn²⁺) and acting as H-bond donors to protein backbones. |
| H-Bond Acceptors | 3 (-SO₂, -F) | Facilitates interactions with backbone amides and water networks. |
| Synthetic Handle | Aryl Bromide | Enables modular library generation via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. |
Pharmacophore Mapping & Target Interactions
To understand how this scaffold behaves in a biological environment, we must map its functional groups to a standard metalloenzyme active site (e.g., tumor-associated Carbonic Anhydrase IX).
Figure 2: Pharmacophore mapping and target interactions of the benzenesulfonamide.
Synthetic Methodology: The Cross-Coupling Vector
The 2-bromo position is the critical node for expanding the molecule. However, cross-coupling bromo-benzenesulfonamides presents specific challenges. The primary sulfonamide (-SO₂NH₂) can act as a competing ligand for the palladium catalyst, leading to the formation of stable, off-cycle palladium complexes that deactivate the catalyst[5]. Therefore, the choice of catalyst, ligand, and base must be strictly controlled.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the optimal conditions for coupling an aryl boronic acid to the 2-position of the scaffold.
Reagents & Materials:
-
2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 equiv, 1.0 mmol)
-
Aryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)
Step-by-Step Methodology & Causality:
-
Reaction Setup & Degassing: Add the bromo-sulfonamide, aryl boronic acid, and K₂CO₃ to a Schlenk tube. Add the solvent mixture. Causality: The biphasic solvent system (1,4-dioxane/H₂O, 4:1) is employed because 1,4-dioxane effectively solubilizes the lipophilic bromo-sulfonamide, while water is strictly required to dissolve the inorganic K₂CO₃ base, generating the reactive boronate species necessary for transmetalation.
-
Atmosphere Control: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand is chosen because its large bite angle forces the palladium center into a geometry that accelerates reductive elimination, which is crucial for overcoming the steric hindrance of the ortho-substituted bromo group[5]. Furthermore, K₂CO₃ is chosen as a mild base; stronger bases (like NaOtBu) would deprotonate the sulfonamide, poisoning the catalyst.
-
Heating & Monitoring: Seal the tube and heat to 90°C for 12 hours. Monitor the reaction via LC-MS. Causality: TLC is often misleading for primary sulfonamides due to excessive streaking on silica gel. LC-MS provides unambiguous validation of mass conversion.
-
Workup (Self-Validating System): Cool to room temperature, dilute with EtOAc, and wash with 1M HCl (to pH ~4), followed by brine. Causality: The mild acidic wash ensures the sulfonamide is fully protonated and partitioned into the organic layer, separating it from the inorganic borate salts. Dry over Na₂SO₄, filter, and concentrate for subsequent column chromatography.
Figure 1: Suzuki-Miyaura cross-coupling workflow for the bromo-sulfonamide scaffold.
Conclusion
2-Bromo-5-fluoro-4-methylbenzenesulfonamide is not merely a chemical intermediate; it is a meticulously designed pharmacophoric template. By leveraging the pKa-lowering effect of the fluorine atom and the synthetic versatility of the bromine atom, medicinal chemists can rapidly generate highly potent, target-specific libraries. Strict adherence to optimized cross-coupling protocols ensures that the integrity of the sulfonamide warhead is maintained throughout the drug discovery pipeline.
References
-
Title: Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: DiVA Portal URL: [Link]
-
Title: Thermodynamic profiling for fragment-based lead discovery and optimization Source: Taylor & Francis Online URL: [Link]
-
Title: Next-generation Secondary/Tertiary Sulfonamide Carbonic Anhydrase Inhibitors Source: ResearchGate URL: [Link]
Sources
Methodological & Application
Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide and Its Isomers in Complex Synthesis
An In-Depth Technical Guide to the Application of Brominated Fluoromethyl-Benzenesulfonamides in Modern Organic Synthesis
In the landscape of medicinal chemistry and materials science, the benzenesulfonamide moiety is a cornerstone pharmacophore and a versatile functional group.[1] Its prevalence stems from its ability to act as a hydrogen bond donor and acceptor, and to engage in crucial interactions with biological targets. The strategic introduction of halogen substituents onto this scaffold provides synthetic handles for elaborate molecular construction.
While the specific compound 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is not extensively documented in readily available literature, its structural isomer, 5-Bromo-2-fluoro-4-methylbenzenesulfonamide , is commercially available and serves as an exemplary reagent for the applications discussed herein.[2] The electronic and steric properties of these isomers are sufficiently similar that the principles and protocols outlined are broadly applicable. These molecules are particularly powerful building blocks due to three key features:
-
The Aryl Bromide: A versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
The Fluoro Group: Modulates the electronic properties (pKa) of the sulfonamide and can enhance metabolic stability and binding affinity in drug candidates.
-
The Sulfonamide Moiety: A critical pharmacophore that is central to the biological activity of numerous approved drugs, including antibiotics, diuretics, and anticancer agents.[1]
This guide provides detailed application notes and validated protocols for the use of this building block in two of the most powerful transformations in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. We will further illustrate its utility in the context of synthesizing targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]
Physicochemical Properties and Safety Information
Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the reagent.
| Property | Data | Reference |
| Compound Name | 5-Bromo-2-fluoro-4-methylbenzenesulfonamide | [2] |
| CAS Number | 874801-50-0 | [2] |
| Molecular Formula | C₇H₇BrFNO₂S | [2] |
| Molecular Weight | 268.11 g/mol | [2] |
| Appearance | Solid | N/A |
| Purity | Typically ≥97% | [2] |
| InChI Key | ZKHTVISCTJPFNU-UHFFFAOYSA-N (for a related isomer) |
Safety & Handling:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
-
Precautionary Measures: Always handle this compound in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Core Application I: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the synthesis of arylamines from aryl halides.[10] This reaction is indispensable for accessing core structures in many pharmaceutical agents. For a substrate like 2-bromo-5-fluoro-4-methylbenzenesulfonamide, this reaction allows for the direct coupling of a wide range of primary and secondary amines.
Mechanistic Rationale and Component Selection
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by base-mediated deprotonation of the amine, coordination to the palladium center, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10][11]
-
Catalyst/Ligand System: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or BINAP are often employed. They promote the reductive elimination step and stabilize the active palladium species, preventing catalyst decomposition.[12] The steric hindrance of these ligands can also be crucial for achieving high yields, especially with challenging substrates.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Cesium carbonate (Cs₂CO₃) is a common choice due to its high solubility in organic solvents and its ability to facilitate the reaction.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the active catalyst and base.[10][12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: General Procedure
This protocol is a robust starting point for the amination of 2-bromo-5-fluoro-4-methylbenzenesulfonamide.
Reagents & Equipment:
-
2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
Xantphos (0.04-0.10 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-fluoro-4-methylbenzenesulfonamide, the desired amine, cesium carbonate, Pd(OAc)₂, and Xantphos.[10][12]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration).
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl benzenesulfonamide derivative.
Core Application II: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl scaffolds common in pharmaceuticals and organic materials.[14][15] Using 2-bromo-5-fluoro-4-methylbenzenesulfonamide, this reaction allows for the introduction of a wide variety of aryl or heteroaryl groups.
Mechanistic Rationale and Component Selection
The catalytic cycle is similar to the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination.[15]
-
Catalyst: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective pre-catalyst that can be used directly. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand can be used.[16]
-
Boronic Acid/Ester: The organoboron coupling partner is generally stable and tolerant of many functional groups.[14]
-
Base: A base is crucial for activating the organoboron species in the transmetalation step. Aqueous solutions of bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[16][17]
-
Solvent System: The reaction is often performed in a two-phase system, such as dioxane/water or toluene/water, which facilitates the interaction of both organic and inorganic reagents.[16]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: General Procedure
This protocol is a reliable method for the Suzuki-Miyaura coupling of 2-bromo-5-fluoro-4-methylbenzenesulfonamide with various boronic acids.
Reagents & Equipment:
-
2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv) or Potassium Phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv)
-
1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-5-fluoro-4-methylbenzenesulfonamide, the arylboronic acid, and the base (e.g., K₂CO₃).[16][18]
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the anhydrous 1,4-dioxane and degassed water solvent mixture.[16]
-
Heating: Heat the reaction mixture to 85-100 °C and stir vigorously. The reaction may need to be refluxed depending on the reactivity of the coupling partners.
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS (typically 4-18 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the desired biaryl product.
Application Case Study: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of cancer therapeutics that work through a mechanism known as synthetic lethality, particularly in cancers with BRCA1/2 mutations.[4][19] The core structures of many PARP inhibitors, such as Olaparib and Rucaparib, feature complex heterocyclic systems built upon substituted aromatic scaffolds.[20] The bromo-fluoromethyl-benzenesulfonamide core is an ideal starting point for constructing such molecules.
The workflow below illustrates a conceptual pathway where Suzuki and Buchwald-Hartwig reactions are used sequentially to build a complex molecule reminiscent of a PARP inhibitor scaffold.
Caption: Synthetic workflow towards a PARP inhibitor scaffold.
This synthetic strategy highlights the modularity and power of using 2-bromo-5-fluoro-4-methylbenzenesulfonamide. The Suzuki coupling first establishes a key biaryl bond, and a subsequent Buchwald-Hartwig amination introduces another crucial nitrogen-containing heterocycle, rapidly building molecular complexity from a simple, functionalized starting material.[3]
Conclusion
2-Bromo-5-fluoro-4-methylbenzenesulfonamide and its readily available isomers are highly valuable and versatile building blocks in organic synthesis. Their strategically placed functional groups enable chemists to employ powerful and reliable palladium-catalyzed cross-coupling reactions to construct complex C-N and C-C bonds. The protocols and principles detailed in this guide provide researchers, scientists, and drug development professionals with a solid foundation for utilizing these reagents to accelerate the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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Buchwald-Hartwig Coupling - Organic Synthesis . Organic Synthesis.
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Safety Data Sheet (June 09 2009) . Apollo Scientific.
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor . ResearchGate.
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC . National Center for Biotechnology Information.
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Material Safety Data Sheets 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Laboratories . Cleanchem Laboratories.
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SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
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2-Bromo-5-fluoro-4-methylbenzoic acid - MySkinRecipes . MySkinRecipes.
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors - PMC . National Center for Biotechnology Information.
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts.
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Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC . National Center for Biotechnology Information.
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2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - ChemicalBook . ChemicalBook.
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry . Beilstein Journal of Organic Chemistry.
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SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
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High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis . University of South Carolina.
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Safety Data Sheet - Cayman Chemical . Cayman Chemical.
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5-Bromo-2-fluoro-4-methylbenzenesulfonamide - Oakwood Chemical . Oakwood Chemical.
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC . National Center for Biotechnology Information.
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(2-bromo-5-fluorophenyl)methanesulfonamide - MilliporeSigma . MilliporeSigma.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs.
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Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem . BenchChem.
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2-Bromo-4-fluoro-N-methyl-benzenesulfonamide | acints . Advanced Chemical Intermediates.
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The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis . BOC Sciences.
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Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem . BenchChem.
-
Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors . SpringerLink.
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem . BenchChem.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts.
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Application Notes and Protocols for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Sulfonamide Moieties - Benchchem . BenchChem.
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- 9. fishersci.com [fishersci.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Executive Summary
This application note details the strategic utilization of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (BFMBS) as a high-value linchpin in the synthesis of fused heterocyclic systems.
The 2-bromo-benzenesulfonamide motif is a "privileged structure" in medicinal chemistry, serving as the direct precursor to 1,2,4-benzothiadiazine 1,1-dioxides (diuretics, HCV inhibitors) and benzosultams (anti-inflammatory agents). The specific substitution pattern of BFMBS—incorporating a 5-fluoro group for metabolic blocking/electronic modulation and a 4-methyl group for lipophilicity—makes it an ideal starting material for modern drug discovery campaigns.
This guide provides two validated, self-consistent protocols:
-
Copper-Catalyzed Domino Synthesis of Fluorinated Sultams.
-
Microwave-Assisted Synthesis of 1,2,4-Benzothiadiazine 1,1-dioxides.
Strategic Analysis of the Precursor
The reactivity of BFMBS is defined by the "Ortho-Effect" between the sulfonamide and the bromine, modulated by the para-fluoro substituent.
| Substituent | Position | Electronic Effect | Synthetic Utility |
| Sulfonamide (-SO₂NH₂) | C-1 | Electron-withdrawing (EWG); Nucleophilic Nitrogen | Directing group; Nucleophile for cyclization; Acidic proton source. |
| Bromine (-Br) | C-2 | Weakly deactivating; Good leaving group | Primary Reactive Handle. Site for Oxidative Addition (Pd/Cu) or SNAr displacement. |
| Methyl (-CH₃) | C-4 | Weakly activating (+I) | Increases lipophilicity (logP); Benzylic position susceptible to radical oxidation. |
| Fluorine (-F) | C-5 | EWG (-I); Resonance donor (+M) | Metabolic Blocker. Modulates pKa of the sulfonamide; activates C-2/C-4 positions for nucleophilic attack. |
Reaction Landscape Visualization
Figure 1: Divergent synthetic pathways from BFMBS.[1] The ortho-bromo/sulfonamide pairing allows for rapid access to fused bicyclic systems.
Protocol A: Copper-Catalyzed Synthesis of N-Substituted Sultams
Rationale: Sultams are cyclic sulfonamides. The most efficient route from BFMBS involves a "One-Pot" Sonogashira coupling with a terminal alkyne followed by an intramolecular hydroamination. The 5-fluoro group enhances the acidity of the sulfonamide proton, potentially accelerating the cyclization step.
Mechanism[2][3][4][5]
-
Sonogashira Coupling: Cu/Pd catalyzes the substitution of Br with the alkyne.
-
Cyclization: The sulfonamide nitrogen attacks the internal alkyne carbon (5-endo-dig or 6-endo-dig cyclization), catalyzed by Copper.
Materials & Reagents[1][6][7][8][9][10][11][12]
-
Substrate: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 equiv)
-
Alkyne: Phenylacetylene (or derivative) (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology
-
Reaction Assembly:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, add BFMBS (1.0 mmol, 268 mg), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill with Nitrogen (3 cycles) to ensure an inert atmosphere.
-
-
Solvent & Reactant Addition:
-
Add anhydrous DMSO (5.0 mL) via syringe.
-
Add Phenylacetylene (1.2 mmol, 132 µL) dropwise.
-
-
Heating & Agitation:
-
Seal the tube and heat the mixture to 80°C in an oil bath.
-
Stir vigorously for 12–16 hours. Note: Monitor by TLC (Hexane/EtOAc 7:3). The intermediate coupled alkyne may be visible before full cyclization.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Wash the organic layer with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Product: 7-Fluoro-6-methyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide (or isomeric sultam depending on cyclization mode).
-
Critical Quality Attribute (CQA): The 5-fluoro substituent prevents metabolic oxidation at the 5-position, a common failure mode for non-fluorinated analogs.
Protocol B: Microwave-Assisted Synthesis of 1,2,4-Benzothiadiazine 1,1-dioxides[13]
Rationale: This scaffold is the core of thiazide diuretics. The classic method requires harsh conditions. This optimized protocol uses microwave irradiation to condense BFMBS with an aldehyde, followed by oxidative cyclization.
Experimental Workflow Visualization
Figure 2: Microwave-assisted workflow for Benzothiadiazine synthesis. The use of NaHSO3 facilitates the cyclization of the intermediate imine.
Materials & Reagents[1][6][7][8][9][10][11][12]
-
Substrate: BFMBS (1.0 equiv)
-
Electrophile: Benzaldehyde (1.1 equiv)
-
Additive: Sodium Bisulfite (NaHSO₃) (2.5 equiv) — Acts as a mild oxidant/activator.
-
Solvent: DMF (Dimethylformamide)[3]
Step-by-Step Methodology
-
Preparation:
-
In a microwave-compatible vial (10 mL), dissolve BFMBS (0.5 mmol, 134 mg) and Benzaldehyde (0.55 mmol, 56 µL) in DMF (2 mL).
-
Add NaHSO₃ (1.25 mmol, 130 mg).
-
-
Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Parameters: Temperature = 150°C; Power = Dynamic (Max 200W); Hold Time = 15–20 minutes.
-
-
Quench & Isolation:
-
Pour the hot reaction mixture carefully into crushed ice (20 g).
-
Stir for 10 minutes. A precipitate should form.[3]
-
Filter the solid under vacuum.
-
-
Recrystallization:
-
Recrystallize the crude solid from Ethanol/Water to obtain pure 7-Fluoro-6-methyl-3-phenyl-4H-1,2,4-benzothiadiazine 1,1-dioxide .
-
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete coupling due to catalyst poisoning. | Ensure rigorous deoxygenation (N₂ purge). Increase catalyst loading to 15 mol%. |
| No Cyclization (Protocol A) | Alkyne coupled but ring didn't close. | Increase temperature to 100°C. The 5-F group withdraws electrons, making the Nitrogen less nucleophilic; stronger base (Cs₂CO₃) may be required. |
| Impurity: Hydrolysis (Protocol B) | Water in DMF or aldehyde oxidation. | Use anhydrous DMF. Distill benzaldehyde prior to use to remove benzoic acid. |
| Regioselectivity Issues | Competition between N-alkylation and O-alkylation. | In these specific protocols, the intramolecular nature favors N-cyclization. Verify structure via NOESY NMR. |
References
-
Vertex Pharmaceuticals. (2010). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. National Institutes of Health (PMC). [Link]
-
Organic Chemistry Portal. (2015). Sultam Synthesis via Cu-Catalyzed Cyclization.[4] Organic Chemistry Portal. [Link]
-
Debnath, S., & Mondal, S. (2015).[4] A one-pot method for the Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides. Journal of Organic Chemistry.[5] [Link]
-
ResearchGate. (2009). Preparation of 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation.[6] ResearchGate.[7] [Link]
-
PubChem. (2024).[8] 2-Bromo-5-fluoro-4-methylbenzaldehyde (Related Structure/Reactivity). National Library of Medicine. [Link]
Sources
- 1. Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoro-4-methylbenzoic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Sultam synthesis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-5-fluoro-4-methylbenzaldehyde | C8H6BrFO | CID 34175441 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-5-fluoro-4-methylbenzenesulfonamide as an intermediate for API synthesis
[1]
Executive Summary: The "Functional Triad" Scaffold
In modern drug discovery, particularly within the kinase inhibitor (e.g., RAF/MEK) and ion channel blocker (e.g., Nav1.[1]7) landscapes, the demand for highly functionalized, metabolically stable aromatic cores is critical.[1] 2-Bromo-5-fluoro-4-methylbenzenesulfonamide represents a premier "Hub-and-Spoke" intermediate.[1] Its value lies in its Functional Triad :
-
The Anchor (
): Provides critical hydrogen-bonding interactions (often with the catalytic lysine or gatekeeper residues in kinases) and solubility.[1] -
The Handle (
): An orthogonal reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.[1] -
The Shield (
& ): The fluorine atom (ortho to the sulfonamide or bromine depending on numbering) modulates pKa and blocks metabolic oxidation, while the methyl group fills hydrophobic pockets (e.g., the specificity pocket in enzymes).[1]
This guide details the robust synthesis of this intermediate from commercially available precursors and outlines its application in generating diverse API libraries.
Chemical Identity & Precursor Analysis[1][2]
| Property | Specification |
| Target Compound | 2-Bromo-5-fluoro-4-methylbenzenesulfonamide |
| Core Precursor | 2-Bromo-5-fluoro-4-methylaniline |
| Precursor CAS | 202865-78-9 |
| Intermediate CAS | 874801-51-1 (Sulfonyl Chloride) |
| Molecular Weight | ~282.11 g/mol |
| Key Reactivity | Electrophilic (Sulfonyl Cl), Nucleophilic (Sulfonamide N), Oxidative Addition (C-Br) |
Synthesis Protocol: The Modified Meerwein Route
Rationale: Direct chlorosulfonation of 1-bromo-4-fluoro-2-methylbenzene is prone to regiochemical mixtures due to competing directing effects.[1] The most reliable route utilizes 2-bromo-5-fluoro-4-methylaniline (CAS 202865-78-9) via a Sandmeyer-type chlorosulfonylation (Meerwein reaction).[1] This ensures the sulfonyl group replaces the amino group with 100% regiocontrol.[1]
Step 1: Diazotization & Chlorosulfonylation[1]
Reaction:
Protocol:
-
Preparation of Solvents: In a 3-neck round-bottom flask, mix Glacial Acetic Acid (5 vol) and Conc. HCl (3 vol) . Cool to -5°C to 0°C .[1]
-
Diazotization: Add 2-Bromo-5-fluoro-4-methylaniline (1.0 eq) . Dropwise add a solution of Sodium Nitrite (1.2 eq) in water (minimum volume) while maintaining internal temperature
.[1] Stir for 30-45 mins. Checkpoint: Solution should be clear/yellow; confirm diazonium formation with starch-iodide paper (turns blue).[1] -
Sulfur Dioxide Saturation: In a separate vessel, saturate Glacial Acetic Acid with
gas (bubbling for 30 mins) or use a commercially available surrogate (e.g., DABSO, though gas is preferred for scale). Add Copper(II) Chloride dihydrate (0.2 eq) as a catalyst.[1] -
The Merge: Slowly transfer the cold diazonium salt solution into the
mixture. Caution: Vigorous evolution of nitrogen gas will occur.[1] -
Quench & Isolation: Once gas evolution ceases (approx. 1-2 h), pour the mixture onto crushed ice. The sulfonyl chloride (CAS 874801-51-1) will precipitate as a solid or heavy oil.[1] Filter or extract with DCM.[1]
-
Stability Note: Sulfonyl chlorides are moisture sensitive.[1] Proceed immediately to Step 2 or store under
at -20°C.
-
Step 2: Sulfonamide Formation
Reaction:
Protocol:
-
Dissolve the crude sulfonyl chloride in THF (10 vol) . Cool to 0°C .[1][2]
-
Add Ammonium Hydroxide (28%, 5.0 eq) or bubble Anhydrous Ammonia gas through the solution.
-
Stir at RT for 2 hours. Monitor by TLC/LCMS (Conversion of non-polar Cl species to polar
species). -
Workup: Concentrate THF. Dilute with water.[1] Adjust pH to ~4-5 with 1M HCl to precipitate the product. Filter, wash with water and cold hexanes.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Application Workflows: Divergent Synthesis
Once the 2-Bromo-5-fluoro-4-methylbenzenesulfonamide scaffold is synthesized, it serves as a branching point for two major drug discovery workflows.[1]
Workflow A: The "Suzuki-First" Approach (Biaryl Synthesis)
Used when constructing kinase inhibitors where the sulfonamide binds to the hinge or back-pocket.[1]
-
Reagents: Aryl Boronic Acid,
(5 mol%), (2M aq), Dioxane.[1] -
Conditions:
, 4-12 h.[1] -
Mechanism: The oxidative addition occurs selectively at the C-Br bond.[1] The sulfonamide proton is acidic but typically does not interfere under carbonate-buffered conditions; however, protecting the sulfonamide (e.g., with DMB - 2,4-dimethoxybenzyl) may improve yields if the boronic acid is sensitive.[1]
Workflow B: The "Nitrogen-Functionalization" Approach
Used when the sulfonamide nitrogen requires alkylation or incorporation into a heterocycle.[1]
Visualizing the Pathway (Graphviz)[1]
The following diagram illustrates the synthesis and the divergent utility of the scaffold.
Caption: Synthesis of the 2-Bromo-5-fluoro-4-methylbenzenesulfonamide scaffold and its divergence into API classes via Pd-catalyzed coupling or N-alkylation.
References
-
Sigma-Aldrich. Product Specification: 2-Bromo-5-fluoro-4-methylaniline (CAS 202865-78-9).[1] Retrieved from [1]
-
ChemicalBook. 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (CAS 874801-51-1) Properties and Suppliers. Retrieved from [1]
-
National Institutes of Health (NIH). Sulfonamides as a Promising Scaffold in Drug Discovery: Review on FDA-Approved Molecules.[1] PubMed.[1] Retrieved from
-
Oakwood Chemical. Safety Data Sheet: 5-Bromo-2-fluoro-4-methylbenzenesulfonamide (Isomer reference).[1] Retrieved from [1]
-
Google Patents. Method for preparing 2-bromo-5-fluoroaniline (Precursor Synthesis). Patent CN112110824A.[1] Retrieved from
Analytical Characterization and Method Validation Protocol for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Executive Summary & Analytical Target Profile (ATP)
The compound 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS: 874801-52-2; Formula: C7H7BrFNO2S) is a highly functionalized halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure presents unique analytical challenges and opportunities: it contains a polar, hydrogen-bonding sulfonamide group (-SO₂NH₂) attached to a highly lipophilic, multi-substituted aromatic core.
As a Senior Application Scientist, I design analytical workflows not merely as a sequence of tests, but as an integrated, self-validating system . The analytical target profile (ATP) for this compound, developed in alignment with the science- and risk-based approaches outlined in[1], requires orthogonal techniques to unequivocally confirm regiochemistry, establish absolute purity, and monitor stability.
Fig 1. Orthogonal analytical workflow for comprehensive structural and physicochemical profiling.
Protocol A: Multi-Nuclear NMR Spectroscopy (Structural Elucidation)
Causality & Experimental Rationale
To confirm the exact substitution pattern (2-bromo, 5-fluoro, 4-methyl) on the benzene ring, 1D ¹H, ¹³C, and ¹⁹F NMR are required.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is explicitly chosen over CDCl₃. The strong hydrogen-bond accepting nature of DMSO restricts the exchange rate of the primary sulfonamide protons, resolving them into a distinct, quantifiable broad singlet.
-
Self-Validating qNMR Design: To ensure quantitative reliability per [2], the relaxation delay (D1) is set to 10 seconds. This exceeds 5×T₁ of the slowest relaxing nuclei (typically the sterically hindered methyl protons), ensuring complete longitudinal relaxation and preventing signal saturation during integration.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 15.0 mg of the analyte and dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Tuning: Tune and match the probe for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) frequencies. Shim the magnetic field using the deuterium lock signal of DMSO to a line width of < 1.0 Hz.
-
Acquisition:
-
¹H NMR: Pulse angle 90°, D1 = 10 s, 16 scans.
-
¹³C NMR: Pulse angle 30°, D1 = 2 s, 1024 scans, with ¹H decoupling.
-
¹⁹F NMR: Pulse angle 90°, D1 = 5 s, 64 scans.
-
Table 1: Predicted Multi-Nuclear NMR Assignments (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Rationale |
| ¹H | ~2.35 | d (J ≈ 2.0 Hz) | 3H | -CH₃ (C4): Slight doublet due to long-range ⁴J coupling with the adjacent Fluorine at C5. |
| ¹H | ~7.50 | br s | 2H | -SO₂NH₂ (C1): Broadened by quadrupolar relaxation of Nitrogen; stabilized by DMSO. |
| ¹H | ~7.65 | d (J ≈ 8.5 Hz) | 1H | Aromatic H (C6): Ortho-coupling to Fluorine at C5. |
| ¹H | ~7.80 | s | 1H | Aromatic H (C3): Isolated between Bromine and Methyl group; no large couplings. |
| ¹⁹F | ~ -115.0 | m | 1F | C-F (C5): Complex multiplet split by H6 (ortho), H3 (meta), and CH₃ protons. |
Protocol B: LC-UV-HRMS (Purity & Isotopic Profiling)
Causality & Experimental Rationale
Chromatographic separation must resolve the parent compound from potential synthetic impurities (e.g., des-bromo or des-fluoro analogs).
-
Mobile Phase Chemistry: The addition of 0.1% Formic Acid serves a dual purpose: it suppresses the ionization of the acidic sulfonamide group during separation (preventing peak tailing on the stationary phase), while simultaneously acting as a proton donor to enhance Electrospray Ionization (ESI+) efficiency in the mass spectrometer.
-
Isotopic Self-Validation: Bromine exists in nature as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The High-Resolution Mass Spectrometry (HRMS) method is designed to capture this. The observation of a characteristic M and M+2 doublet of equal intensity acts as an intrinsic internal control. If a degradant peak lacks this 2 Da split, it unequivocally proves that the degradation pathway involved dehalogenation.
Step-by-Step Methodology (Compliant with USP <621>[3])
-
System Setup: Install a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Set column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.
-
Mobile Phase: Line A: 0.1% Formic Acid in MS-grade H₂O. Line B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the analyte in 50:50 H₂O:Acetonitrile.
-
Execution: Inject 1.0 µL. Run the gradient specified in Table 2. Monitor UV at 254 nm and collect HRMS data in ESI+ and ESI- modes (m/z 100-1000).
Table 2: UHPLC Gradient and MS Parameters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Expected HRMS Signals (Exact Mass) |
| 0.0 - 1.0 | 0.40 | 95 | 5 | ESI (-) Mode: [M-H]⁻ at m/z 265.9285 (⁷⁹Br) and 267.9265 (⁸¹Br) |
| 1.0 - 7.0 | 0.40 | 95 → 5 | 5 → 95 | ESI (+) Mode: [M+H]⁺ at m/z 267.9441 (⁷⁹Br) and 269.9421 (⁸¹Br) |
| 7.0 - 8.5 | 0.40 | 5 | 95 | Note: The 1:1 intensity ratio of the ⁷⁹Br/⁸¹Br peaks is mandatory for confirming the intact halogenated core. |
| 8.5 - 10.0 | 0.40 | 95 | 5 | Re-equilibration phase. |
Method Validation Framework (ICH Q2(R2) Compliance)
To demonstrate that the analytical procedure is fit for its intended purpose[3], the method must undergo rigorous validation. The cornerstone of this validation is Specificity , which is proven through forced degradation studies.
Fig 2. Forced degradation pathways for validating analytical method specificity per ICH Q2(R2).
Validation Acceptance Criteria
-
Specificity: The LC-UV peak purity angle must be less than the peak purity threshold across all forced degradation samples (Acid, Base, Peroxide, Light, Heat). The parent peak must be baseline resolved (Resolution > 1.5) from all generated degradants.
-
Linearity & Range: Evaluated from 25% to 150% of the nominal concentration (0.025 to 0.150 mg/mL). The correlation coefficient (R²) must be ≥ 0.999.
-
Accuracy (Recovery): Analyte spiked into a blank matrix at 50%, 100%, and 150% levels must yield a mean recovery between 98.0% and 102.0%.
-
Precision: System precision (6 replicate injections of the standard) must yield an RSD ≤ 1.0%. Method precision (6 independent sample preparations) must yield an RSD ≤ 2.0%.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]
-
International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Quality Guidelines. URL: [Link]
-
United States Pharmacopeia (USP). "USP <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. URL:[Link]
-
United States Pharmacopeia (USP). "USP <621> Chromatography." USP-NF. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide Synthesis & Yield Optimization
Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.
The synthesis of this highly functionalized sulfonamide typically begins with the commercially available 2-bromo-5-fluoro-4-methylaniline[1]. The traditional route involves a Sandmeyer-type chlorosulfonylation using hazardous sulfur dioxide gas. However, our optimized protocols leverage DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable SO₂ surrogate, which significantly improves safety, controls exotherms, and minimizes aqueous hydrolysis[2].
Reaction Workflow
Three-step synthesis workflow for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.
Troubleshooting Guides & FAQs
Q1: Why is my yield of the sulfonyl chloride intermediate consistently below 40%? A1: Low yields at this stage are almost always caused by either thermal decomposition or hydrolysis.
-
Causality: During diazotization, temperature control (< 0°C) is critical. If the temperature exceeds 5°C, the diazonium salt prematurely decomposes, leading to nucleophilic attack by water to form 2-bromo-5-fluoro-4-methylphenol.
-
Solution: Furthermore, the traditional use of SO₂ gas in aqueous acetic acid introduces excess water, which hydrolyzes the highly electrophilic sulfonyl chloride into the unreactive sulfonic acid. Switching to the DABSO-mediated protocol in acetonitrile reduces water content and suppresses this hydrolysis[2].
Q2: During the amidation step, I observe significant amounts of sulfonic acid byproduct. How can I prevent this? A2: This is a classic case of competitive nucleophilic substitution.
-
Causality: Using aqueous ammonia (e.g., 28% NH₄OH) introduces a massive molar excess of water into the reaction. Because the 2-bromo-5-fluoro-4-methylbenzenesulfonyl chloride is highly electrophilic, hydroxide ions (or water) can outcompete ammonia for nucleophilic attack, leading to irreversible hydrolysis.
-
Solution: Strictly use anhydrous ammonia (e.g., 0.5 M NH₃ in THF) and ensure the reaction is cooled to 0°C before addition to favor the kinetics of amidation over hydrolysis.
Q3: The reaction mixture turns black and evolves heavy gas upon addition of the copper catalyst. Is this normal? A3: Yes, but the rate of this occurrence must be controlled.
-
Causality: Rapid nitrogen gas evolution is a hallmark of the Sandmeyer reaction. It is driven by the single-electron transfer (SET) from the Cu(II) catalyst to the diazonium salt, forming an aryl radical. A "black" mixture often indicates rapid catalyst turnover or precipitation.
-
Solution: To control the exotherm and radical generation rate, use a reverse-addition technique where the cold diazonium solution is added dropwise to the DABSO/CuCl₂ mixture, rather than adding the catalyst to the diazonium pool.
Troubleshooting Logic Tree
Troubleshooting logic tree for identifying causes of low sulfonamide yield.
Quantitative Data: Condition Screening
Table 1: Optimization of Sandmeyer Chlorosulfonylation Conditions Objective: Minimize phenol and sulfonic acid byproducts.
| SO₂ Source | Catalyst | Solvent System | Temp (°C) | Yield (%) | Primary Byproduct Identified (LCMS) |
| SO₂ (gas) | CuCl | AcOH / H₂O | 0 | 45 | Phenol, Sulfonic Acid |
| SO₂ (gas) | CuCl | AcOH / H₂O | 15 | 22 | Phenol (Major) |
| DABSO | CuCl₂ | MeCN / HCl | 0 | 82 | Trace Sulfonic Acid |
| DABSO | CuCl₂ | MeCN / HCl | 25 | 65 | Phenol |
Table 2: Amidation Condition Screening Objective: Maximize conversion of sulfonyl chloride to sulfonamide.
| Amine Source | Solvent | Equivalents | Temp (°C) | Yield (%) | Purity (LCMS) |
| Aq. NH₃ (28%) | DCM | 5.0 | 25 | 55 | 80% (Hydrolysis observed) |
| Aq. NH₃ (28%) | THF | 5.0 | 0 | 68 | 85% |
| NH₃ (0.5M in THF) | THF (Anhydrous) | 3.0 | 0 to 25 | 92 | >98% |
| (NH₄)₂CO₃ | DMF | 4.0 | 60 | 40 | 70% |
Detailed Experimental Protocols (Self-Validating)
Step 1: Synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride
-
Preparation of Diazonium Salt: Suspend 2-bromo-5-fluoro-4-methylaniline (1.0 equiv) in a mixture of acetonitrile (MeCN) and 32% aqueous HCl (3.0 equiv). Cool the mixture to -5°C using an ice/brine bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 equiv) in a minimal amount of water dropwise over 30 minutes. Maintain the internal temperature below 0°C. Stir for an additional 30 minutes.
-
Chlorosulfonylation: In a separate flask, prepare a suspension of DABSO (0.6 equiv) and CuCl₂ (0.1 equiv) in MeCN at 0°C.
-
Reverse Addition: Transfer the cold diazonium salt solution dropwise into the DABSO/CuCl₂ suspension. Nitrogen evolution will occur. Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Self-Validation Checkpoint: Before proceeding to the amidation step, quench a 10 µL aliquot of the organic phase in 1 mL of methanol. Analyze via LCMS. The presence of the methyl sulfonate ester mass confirms successful chlorosulfonylation. If the sulfonic acid mass [M-H]- is dominant, the intermediate has hydrolyzed, and the batch should not be carried forward.
Step 2: Synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
-
Preparation: Dissolve the crude 2-bromo-5-fluoro-4-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere. Cool the solution to 0°C.
-
Amidation: Slowly add a solution of ammonia in THF (0.5 M, 3.0 equiv) dropwise via syringe. A white precipitate (ammonium chloride) will immediately begin to form.
-
Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Filter the suspension to remove the NH₄Cl salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes:EtOAc) or recrystallization from DCM/Hexanes.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The sulfonyl chloride starting material is UV-active and runs higher (Rf ~0.7) than the highly polar, hydrogen-bonding sulfonamide product (Rf ~0.2). Complete disappearance of the Rf 0.7 spot indicates a successful and complete amidation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773379, 2-Bromo-5-fluoro-4-methylaniline." PubChem. Available at: [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate." Organic Letters, 26(28), 5951-5955. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-5-fluoro-4-methylbenzenesulfonamide. It provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the purification of this and structurally related sulfonamide compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide, offering potential causes and actionable solutions.
Question: My purified product appears as an oil or a waxy solid, not the expected crystalline material. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid instead of a solid.[1] This is often due to a high concentration of impurities or the melting point of the solid being lower than the temperature of the solution during crystallization.[1]
-
Immediate Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly dilute the solution.[1]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with a cloth can help facilitate gradual cooling.[2]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[1]
-
-
Long-Term Strategy:
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[1]
-
Solvent System Adjustment: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures of alcohols (like isopropanol or ethanol) and water are often effective.[1]
-
Question: After recrystallization, the recovery of my product is very low. How can I improve the yield?
Answer: Low recovery is a common challenge in recrystallization. While 100% recovery is not possible as some product will remain in the mother liquor, several factors can be optimized.[2][3]
-
Potential Causes & Solutions:
-
Excess Solvent: Using the minimum amount of near-boiling solvent to dissolve the crude product is crucial.[3] If too much solvent was used, the solution may not be saturated enough for efficient crystallization upon cooling. You can carefully evaporate some of the solvent to concentrate the solution.[4]
-
Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), it can lead to significant loss. Ensure all glassware for filtration is pre-heated and perform the filtration quickly.[1]
-
Incomplete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can help to maximize the precipitation of the product.[2]
-
Washing with Warm Solvent: Washing the collected crystals with a small amount of ice-cold solvent is critical. Using warm or room temperature solvent will redissolve some of the product.[3]
-
Question: My Thin Layer Chromatography (TLC) shows multiple spots, even after purification. How can I identify the impurities and achieve better separation?
Answer: Multiple spots on a TLC plate indicate the presence of impurities. For 2-Bromo-5-fluoro-4-methylbenzenesulfonamide, these could include unreacted starting materials, byproducts from side reactions, or regioisomers.
-
Identifying Impurities:
-
Co-spotting: Run a TLC with your purified sample, the starting materials, and a co-spot (a mixture of your sample and the starting material) in separate lanes. This will help to identify if any of the impurities are unreacted starting materials.
-
Common Byproducts: In sulfonamide synthesis, common byproducts can arise from over-sulfonation or incomplete reactions.[5] These may have different polarities compared to the desired product.
-
-
Improving Separation:
-
TLC Solvent System Optimization: The choice of the mobile phase is critical for good separation. For sulfonamides, solvent systems of varying polarities should be tested. A good starting point could be a mixture of a nonpolar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or butanol.[6]
-
Column Chromatography: If TLC analysis indicates that a good separation is achievable with a particular solvent system, column chromatography is the next logical step for purification on a larger scale.[7] The principle of column chromatography relies on the differential partitioning of compounds between a stationary phase (like silica gel) and a mobile phase (the eluent).[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 2-Bromo-5-fluoro-4-methylbenzenesulfonamide?
A1: A two-step approach is often most effective. First, use column chromatography for a bulk purification to remove major impurities. Then, perform a recrystallization on the partially purified product to obtain highly crystalline, pure material.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.[8] For sulfonamides, which have both polar (sulfonamide group) and nonpolar (aromatic ring) characteristics, solvent mixtures are often necessary.[1] Good starting points include ethanol/water, isopropanol/water, or ethyl acetate/hexane mixtures.[1]
Q3: What are the key parameters to consider for column chromatography of this compound?
A3:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds.[9] Alumina can also be used.[9]
-
Mobile Phase (Eluent): The choice of eluent is crucial and should be determined by preliminary TLC experiments.[9] A gradient elution, where the polarity of the solvent is gradually increased, is often effective for separating compounds with different polarities. For example, you could start with a nonpolar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[9]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can try using a different stationary phase like neutral alumina.[9] Alternatively, you can "deactivate" the silica gel by adding a small percentage of a base, like triethylamine, to the eluent.
Experimental Protocols
Protocol 1: Recrystallization of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
This protocol provides a general guideline. The optimal solvent system and volumes should be determined through small-scale trials.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-5-fluoro-4-methylbenzenesulfonamide. Add the minimum amount of the chosen hot recrystallization solvent (or solvent mixture) to completely dissolve the solid.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1][10]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the basic steps for purifying your compound using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient elution, gradually increase the polarity of the mobile phase.[9]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Nonpolar eluent for chromatography |
| Toluene | 2.4 | 111 | Recrystallization of aromatic compounds |
| Dichloromethane | 3.1 | 40 | Eluent for chromatography, dissolving crude product |
| Diethyl Ether | 2.8 | 35 | Eluent for chromatography |
| Ethyl Acetate | 4.4 | 77 | Polar eluent for chromatography, recrystallization |
| Acetone | 5.1 | 56 | Washing glassware, polar eluent |
| Isopropanol | 3.9 | 82 | Recrystallization (often with water) |
| Ethanol | 4.3 | 78 | Recrystallization (often with water) |
| Methanol | 5.1 | 65 | Highly polar eluent, recrystallization |
| Water | 10.2 | 100 | Recrystallization (often with an alcohol) |
Note: Polarity index is a relative measure of a solvent's polarity.
Visualizations
Caption: Troubleshooting workflow for the purification of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.
Caption: Step-by-step workflow for the recrystallization process.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
- Hossain, M. et al. (2025). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat.
- Nanayakkara, K. & Navaratne, A. (2014).
-
He, L. et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. [Link]
-
Phenomenex. (2025). Column Chromatography Guide. [Link]
- Choma, I. (2013). TLC of Sulfonamides.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
- University of California, Los Angeles. (n.d.).
- Orosun, M. M. et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Adedosu, T. A. et al. (2013).
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
- University of Toronto. (n.d.).
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
- University of Massachusetts Lowell. (n.d.). Recrystallization is the most common method for purifying solid compounds.
- BenchChem. (2025). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- Landge, A. K. et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide. The following content is structured to provide immediate, actionable solutions to common experimental challenges, moving from general inquiries to in-depth troubleshooting of specific side reactions. Our focus is on elucidating the causal chemistry behind these issues to empower you to optimize your synthetic route for purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to 2-Bromo-5-fluoro-4-methylbenzenesulfonamide?
The most established and regioselective route begins with the commercially available 2-Bromo-5-fluoro-4-methylaniline.[1] The synthesis proceeds via a two-step sequence:
-
Diazotization-Sulfonylation: The aniline is first converted into a diazonium salt at low temperatures. This intermediate is then immediately reacted with sulfur dioxide in the presence of a copper(I) halide catalyst. This is a well-documented Sandmeyer-type reaction that yields the key intermediate, 2-bromo-5-fluoro-4-methylbenzenesulfonyl chloride.[2][3]
-
Amination: The resulting sulfonyl chloride is then reacted with an ammonia source, such as aqueous or anhydrous ammonia, to produce the final 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.
This pathway is generally preferred over direct electrophilic substitution on a toluene derivative due to the superior regiochemical control offered by the Sandmeyer reaction.[4]
Q2: Why is precise temperature control so critical during the diazotization step?
Aryl diazonium salts are notoriously unstable at elevated temperatures. The C-N bond is weak, and the molecule can readily decompose, losing dinitrogen gas (N₂) to form a highly reactive aryl cation or radical.[5] Maintaining a temperature between -5°C and 5°C is crucial to ensure the rate of diazotization exceeds the rate of decomposition. A loss of temperature control will lead to a significant drop in yield and the formation of numerous byproducts, most commonly the corresponding phenol from reaction with water.
Q3: What are the primary analytical methods to assess the purity and confirm the structure of the final product?
A multi-technique approach is essential for unambiguous characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, ensuring the correct isomeric form has been synthesized.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.
-
Melting Point Analysis: A sharp, well-defined melting point range is a strong indicator of high purity.[6]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental failures and unexpected results. Each problem is analyzed based on its likely chemical origin, with detailed corrective actions proposed.
Issue 1: Low Yield and Dark-Colored Reaction Mixture During Diazotization-Sulfonylation
-
Problem: Upon addition of sodium nitrite, the reaction mixture rapidly darkens (to brown or black), and the final yield of the sulfonyl chloride intermediate is poor.
-
Root Cause Analysis: This is a classic symptom of premature diazonium salt decomposition. The aryl diazonium salt is decomposing faster than it can be converted to the sulfonyl chloride. This can be caused by several factors:
-
Elevated Temperature: The most common cause. Even a localized temperature increase from a too-rapid addition of sodium nitrite can initiate decomposition.
-
Incorrect Stoichiometry: An insufficient amount of acid can leave unreacted aniline, which can couple with the diazonium salt to form colored azo compounds.
-
Presence of Impurities: Impurities in the starting aniline can catalyze decomposition pathways.
-
-
Troubleshooting & Optimization Steps:
-
Verify Temperature Control: Ensure your cooling bath is stable and that the internal reaction temperature is monitored continuously. The sodium nitrite solution should be pre-chilled and added dropwise or in very small portions to maintain the temperature below 5°C, ideally between -5°C and 0°C.[7]
-
Ensure Strong Acidic Conditions: The reaction should be conducted in a strong acid like hydrochloric acid to fully protonate the aniline and prevent side reactions.
-
Check Starting Material Purity: Run a TLC or ¹H NMR of your starting 2-Bromo-5-fluoro-4-methylaniline to ensure it is free of significant impurities before beginning the reaction.
-
Sources
- 1. 2-Bromo-5-fluoro-4-methylaniline | CAS 202865-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide in Cross-Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS: 874801-52-2). While this molecule is a highly valuable building block in pharmaceutical development (particularly for glucocorticoid receptor modulators and kinase inhibitors), its unique structural topology presents severe challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
This guide provides a comprehensive, mechanistically grounded approach to overcoming sluggish oxidative addition, catalyst poisoning, and off-target reactivity associated with this specific substrate.
Mechanistic Root Cause Analysis: The "Why" Behind the Failure
To troubleshoot effectively, we must first understand the causality of the reaction failure. The low reactivity of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is not a simple issue of poor solubility; it is a convergence of steric and electronic factors:
-
Severe Steric Hindrance: The primary sulfonamide group (
) is positioned ortho to the bromine atom. This creates a massive steric shield that physically impedes the approach of the catalyst, raising the activation energy required for the rate-determining oxidative addition step. -
Catalyst Sequestration (Poisoning): The unprotected sulfonamide group contains nitrogen and oxygen atoms with lone pairs that can act as competitive ligands[1]. During the catalytic cycle, these atoms can coordinate to the
intermediate, forming highly stable, off-cycle metallacycles. This effectively removes the active catalyst from the productive cycle, leading to the aggregation of inactive nanoparticles, visible as "palladium black"[1]. -
Acid-Base Interference: The protons on the primary sulfonamide are relatively acidic (
). If strong bases (like ) are used, the sulfonamide is deprotonated, generating a strong nitrogen nucleophile that can either irreversibly bind to the palladium center or undergo competitive intra/intermolecular -arylation.
Fig 1: Divergent catalytic pathways showing productive cross-coupling vs. catalyst deactivation.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling with this substrate stalls at 15% conversion, and the solution turns black within 30 minutes. What is happening?
A1: The black precipitate is palladium black, a definitive visual indicator of catalyst decomposition[1]. Because the oxidative addition is slow (due to the ortho-fluoro and bulky sulfonamide groups), the
Q2: Do I strictly need to protect the sulfonamide group before performing a Buchwald-Hartwig amination?
A2: While recent advances allow for the direct coupling of unprotected ortho-bromoanilines[2], Buchwald-Hartwig aminations with primary sulfonamides remain notoriously difficult due to competitive
Q3: If I choose to proceed without protecting the sulfonamide, which base should I use?
A3: You must avoid strong alkoxide bases (
Quantitative Data: Catalyst & Condition Optimization Matrix
The following table summarizes the expected outcomes of various catalyst and base combinations when attempting a standard Suzuki-Miyaura coupling with 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.
| Catalyst System | Ligand Type | Base | Substrate Status | Expected Yield | Primary Limitation / Observation |
| Triphenylphosphine | Unprotected | < 10% | Rapid formation of Pd black; no turnover. | ||
| Bidentate (dppf) | Unprotected | 10 - 15% | Stalled conversion due to stable off-cycle Pd complexes[2]. | ||
| XPhos Pd G3 (2 mol%) | Biarylphosphine | Unprotected | 65 - 75% | Good conversion; some protodehalogenation observed. | |
| CataCXium A Pd G3 (2 mol%) | Adamantylphosphine | Unprotected | 85 - 95% | Excellent turnover; ligand bulk prevents sulfonamide binding[2]. | |
| BrettPhos | > 90% | Optimal for subsequent Buchwald-Hartwig aminations[4]. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the reaction trajectory before proceeding to the next step.
Protocol A: -di-Boc Protection of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Purpose: To mask the acidic protons and eliminate the chelating ability of the sulfonamide, enabling complex downstream metallation or amination.
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (5.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 25 mL) under an argon atmosphere.
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 eq) and Triethylamine (
, 12.5 mmol, 2.5 eq). The solution should be clear. -
Boc Addition: Cool the flask to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (
, 12.5 mmol, 2.5 eq) dropwise via syringe.-
Causality: The first Boc group adds rapidly. The second Boc addition is significantly slower due to the electron-withdrawing nature of the first Boc group and increasing steric bulk. Excess reagent and DMAP (acting as a nucleophilic catalyst) are required to force the di-protection.
-
-
Reaction: Remove the ice bath and stir at room temperature for 16 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexanes/EtOAc 3:1). The starting material will remain near the baseline (
), while the -di-Boc product will migrate rapidly ( ). If a middle spot ( ) persists, it is the mono-Boc intermediate; add an additional 0.5 eq of . -
Workup: Quench with saturated aqueous
(20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure.
Protocol B: Direct Suzuki-Miyaura Coupling of the Unprotected Substrate
Purpose: To couple the bare sulfonamide directly using steric shielding via advanced precatalysts.
-
Setup: To a 20 mL reaction vial, add 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.2 mmol, 1.2 eq), and anhydrous
(2.0 mmol, 2.0 eq). -
Catalyst Addition: Add CataCXium A Pd G3 (0.02 mmol, 2 mol%).
-
Degassing (Critical Step): Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon three times. Add a degassed mixture of 1,4-Dioxane and
(10:1 v/v, 5 mL) via syringe. -
Reaction: Heat the vial in a pre-heated block at 90 °C for 4 hours.
-
Validation Checkpoint (Visual): Within the first 15 minutes, the mixture should transition from a pale suspension to a homogeneous light amber solution. If the solution turns opaque black within 30 minutes, oxygen has entered the system or the catalyst has crashed out due to insufficient ligand stabilization.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the phosphate salts and spent palladium. Concentrate and purify via flash chromatography.
Experimental Troubleshooting Workflow
Use the following diagnostic workflow to determine your next steps if your initial cross-coupling attempts fail.
Fig 2: Experimental troubleshooting workflow for stalled cross-coupling reactions.
References
-
Lubaev, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, vol. 14, no. 40, 2024, pp. 29184-29188.[Link]
-
Ruiz-Castillo, P., and Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564-12649.[Link]
-
ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." Reagent Guides.[Link]
Sources
Optimizing reaction conditions for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Executive Summary
Target Molecule: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide Primary Application: Fragment-based drug discovery (FBDD), scaffold functionalization. Core Challenge: Achieving high regioselectivity during the introduction of the sulfonyl group while preventing hydrolysis of the labile sulfonyl chloride intermediate.
This guide synthesizes optimized protocols for the conversion of 1-bromo-4-fluoro-5-methylbenzene (precursor) to the target sulfonamide. The methodology relies on electrophilic aromatic substitution directed by the cooperative effects of the methyl and bromo substituents, followed by ammonolysis.
Part 1: The Reaction Pathway & Mechanistic Logic
To optimize yield, one must understand the competing directing groups on the benzene ring.
-
Precursor: 1-Bromo-4-fluoro-5-methylbenzene (also known as 2-bromo-5-fluorotoluene).
-
Directing Effects:
-
Methyl (-CH₃) at C5: Strong activator. Directs ortho (C6) and para (C2).
-
Fluoro (-F) at C4: Weak deactivator but ortho/para director. Directs to C3.
-
Bromo (-Br) at C1: Weak deactivator. Directs ortho (C2, C6).
-
-
-
C6: Sterically crowded (sandwiched between Br and Me). Unfavorable.
-
C3: Meta to the activating Methyl group. Unfavorable.
-
C2 (Target): Para to the activating Methyl group and ortho to the Bromo group. This is the thermodynamically and kinetically favored site for chlorosulfonation.
-
Caption: Optimized synthetic workflow showing the regioselective chlorosulfonation followed by amination.
Part 2: Optimized Experimental Protocol
Step 1: Chlorosulfonation (The Critical Step)
The most common failure mode is the formation of diaryl sulfone byproducts or hydrolysis during the quench.
Reagents:
-
1-Bromo-4-fluoro-5-methylbenzene (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0 equiv) — Freshness is critical. -
Thionyl chloride (
) (1.0 equiv) — Optional scavenger for water.
Protocol:
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (
). Cool to 0°C in an ice bath. -
Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Slowly add the neat precursor dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature < 10°C to prevent sulfone formation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3–5 hours.
-
Checkpoint: Monitor by TLC (hexanes/EtOAc). If starting material persists, heat gently to 40°C, but monitor closely for byproducts.
-
-
Quench (Hazardous): Pour the reaction mixture slowly onto crushed ice (~10x weight of acid) with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.
-
Isolation: Extract immediately with Dichloromethane (DCM). Wash with cold water (2x) and brine (1x). Dry over
.[1] Do not concentrate to dryness yet if the intermediate is unstable; proceed directly to Step 2.
Step 2: Amination (Sulfonamide Formation)
Reagents:
-
Crude Sulfonyl Chloride (in DCM)
-
Ammonium Hydroxide (28-30%
aq) OR Ammonia gas.
Protocol:
-
Setup: Cool the DCM solution of sulfonyl chloride to 0°C .
-
Amination: Add Ammonium Hydroxide (10 equiv) dropwise.
-
Alternative: For anhydrous conditions, bubble
gas through the solution for 30 mins.
-
-
Completion: Stir at RT for 2 hours.
-
Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate any amine byproducts), then extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Part 3: Troubleshooting Guide (FAQs)
Category 1: Reaction Yield & Purity
Q1: I am observing a "double spot" on TLC close to the product. What is it?
-
Diagnosis: This is likely the Diaryl Sulfone byproduct.[2]
-
Cause: High local concentration of precursor relative to chlorosulfonic acid, or reaction temperature >50°C.
-
Solution: Increase
equivalents to 6-8x. Ensure vigorous stirring during addition. Keep the initial addition strictly at 0°C.
Q2: My sulfonyl chloride yield is low after the ice quench.
-
Diagnosis: Hydrolysis.[1][2] The sulfonyl chloride reverted to the sulfonic acid (water-soluble).
-
Cause: The quench was too slow, or the extraction was delayed.
-
Solution: Use crushed ice (not water) to keep the temp low. Extract into DCM immediately (within 5 minutes of quenching). If the compound is stubborn, add 1.0 equiv of
or to the reaction mixture before quenching to convert any sulfonic acid back to the chloride.
Category 2: Regioselectivity
Q3: NMR shows a mixture of isomers. How do I fix this?
-
Diagnosis: Attack occurred at the C6 position (ortho to methyl, ortho to bromo) or C3.
-
Solution: Regioselectivity is temperature-dependent.
-
Lower Temperature (0°C to 10°C): Favors the kinetic product (Para to Methyl, C2).
-
Higher Temperature (>60°C): May promote thermodynamic equilibration or attack at sterically hindered sites.
-
Action: Repeat the reaction strictly keeping the temperature below 25°C.
-
Part 4: Data Summary Table
| Parameter | Optimized Condition | Range/Notes |
| Solvent (Step 1) | Neat (Solvent-free) | DCM or |
| Stoichiometry | 1:5 (Precursor : | Minimum 1:3 required to drive equilibrium and act as solvent. |
| Temperature | 0°C | Avoid >50°C to minimize sulfone formation. |
| Quench Medium | Crushed Ice | Exotherm control is vital to prevent hydrolysis. |
| Amination Base | Aqueous | Excess (10 eq) ensures varying HCl byproduct is neutralized. |
References
-
Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Available at: [Link] (Accessed via Search Result 1.12).
-
PubChem Compound Summary. 2-Bromo-5-fluoro-4-methylbenzaldehyde (Analogous Precursor Data). National Center for Biotechnology Information. Available at: [Link] (Accessed via Search Result 1.4).
-
Organic Syntheses. 2-Bromo-4-methylbenzaldehyde (General Halotoluene Reactivity). Org.[3] Synth. 1966, 46, 13. Available at: [Link] (Accessed via Search Result 1.2).
Sources
Technical Support Center: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Welcome to the technical support center for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Introduction
2-Bromo-5-fluoro-4-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern offers a versatile scaffold for creating complex molecules. However, like many polysubstituted aromatic compounds, its stability can be influenced by various experimental parameters. This guide provides a framework for identifying and mitigating potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] Some suppliers recommend storage under an inert atmosphere.[5] It is crucial to protect it from heat, sparks, and open flames.[2][5]
Q2: What materials are incompatible with 2-Bromo-5-fluoro-4-methylbenzenesulfonamide?
A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2]
Q3: What are the known hazardous decomposition products?
A3: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]
Q4: Is this compound sensitive to light?
Q5: Can I expect any issues when dissolving this compound in common organic solvents?
A5: The compound is generally stable in common aprotic organic solvents. However, prolonged storage in protic solvents, especially under non-neutral pH conditions, may lead to slow hydrolysis of the sulfonamide group. Always prepare solutions fresh when possible.
Troubleshooting Guides
Issue 1: Inconsistent Assay Results or Appearance of Unknown Impurities
You observe variability in your experimental outcomes or notice new peaks in your analytical chromatograms (e.g., HPLC, LC-MS) over time, suggesting potential degradation of your 2-Bromo-5-fluoro-4-methylbenzenesulfonamide stock.
Caption: Troubleshooting workflow for inconsistent results.
-
Prepare Buffers: Prepare a series of buffers at different pH values relevant to your experimental conditions (e.g., pH 4, 7, and 9).
-
Prepare Stock Solution: Dissolve a known concentration of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Incubate Samples: Aliquot the stock solution into separate vials containing each buffer. Maintain a consistent temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each pH condition.
-
Analytical Measurement: Analyze the samples by a suitable method like HPLC-UV or LC-MS to quantify the parent compound and detect any new peaks.
-
Data Analysis: Plot the concentration of the parent compound against time for each pH. Calculate the degradation rate.
| pH | Degradation Rate (%/hour) | Major Degradants Observed (by m/z if using LC-MS) |
| 4 | ||
| 7 | ||
| 9 |
This table will help you identify the pH conditions under which your compound is least stable.
Issue 2: Reaction Failure or Low Yield in a Nucleophilic Substitution Reaction
You are attempting a nucleophilic substitution at the bromine position, but the reaction is sluggish or fails, suggesting the compound may not be sufficiently reactive or is undergoing a side reaction.
The electron-withdrawing nature of the sulfonyl and fluoro groups deactivates the aromatic ring towards certain nucleophilic aromatic substitution (SNAr) reactions. The steric hindrance from the adjacent methyl group can also play a role.
Caption: Troubleshooting workflow for low reaction yield.
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.
-
Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, making the anion more reactive.
-
Catalysis: For less reactive aryl halides, transition metal catalysis is often necessary to achieve good yields in cross-coupling reactions.
Summary of Stability Profile
| Parameter | Recommendation / Information | Citation |
| Storage | Cool, dry, well-ventilated area in a sealed container. | [2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [2] |
| Thermal Stability | Decomposes at high temperatures to produce hazardous gases. | [2] |
| pH Stability | Potential for hydrolysis of the sulfonamide under acidic or basic conditions. | Inferred |
| Photostability | Store protected from light as a general precaution for halogenated aromatics. | Inferred |
References
-
MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-4-methylbenzoic acid. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
Sources
Technical Support Center: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
[1]
Executive Summary: The Purity Profile
Compound: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide CAS: 1003709-54-3 (Acid precursor reference), 874801-50-0 (Isomer reference) Core Application: Fragment-based drug discovery (FBDD), synthesis of PI3K inhibitors, and agrochemical intermediates.[1]
The "Phantom Peak" Challenge: The most frequent technical inquiry regarding this compound involves a persistent impurity eluting close to the main peak (RRT ~0.95 or ~1.05). This is rarely a degradation product but rather a regioisomer formed during the chlorosulfonation of the toluene precursor. Because the methyl (-CH3), fluoro (-F), and bromo (-Br) groups have competing directing effects, "off-target" substitution is the primary source of contamination.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a persistent peak at RRT 0.92 that does not disappear after recrystallization."
Diagnosis: Regioisomer Contamination (Likely 5-Bromo-2-fluoro-4-methylbenzenesulfonamide).[1] Root Cause: The synthesis typically involves the chlorosulfonation of 1-bromo-4-fluoro-3-methylbenzene.[1]
-
Target Mechanism: The Methyl group (activator) directs the electrophile (
) to the para position (Position 6), yielding the desired 2-Bromo-5-fluoro-4-methyl product.[1] -
Impurity Mechanism: The Fluoro group (ortho/para director) competes, occasionally directing the electrophile to Position 2 (ortho to F, ortho to Me). This creates the 5-Bromo-2-fluoro isomer.[1] Solution:
-
Do not use standard recrystallization: Isomers often co-crystallize due to similar lattice energies.
-
Protocol: Switch to flash column chromatography .
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: Hexane:Ethyl Acetate (gradient 80:20 to 60:40). The sulfonamide group polarity allows separation, but the isomer's slightly different dipole moment requires a slow gradient.
-
Issue 2: "My HPLC baseline is drifting, and the product yield is lower than calculated."
Diagnosis: Hydrolysis to Sulfonic Acid.
Root Cause:
The intermediate, 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride, is highly moisture-sensitive.[1] If the amination step (adding
-
HPLC: The sulfonic acid is highly polar and often elutes in the solvent front (dead volume) or causes broad tailing if the mobile phase pH is not controlled. Solution:
-
Immediate Action: Wash the organic layer with 1M
during workup. The sulfonic acid will convert to its salt and partition into the aqueous layer, leaving the sulfonamide in the organic phase.
Issue 3: "There is a late-eluting impurity (RRT > 1.5) appearing in stored samples."
Diagnosis: Dimerization (Bis-sulfonamide formation) or Des-bromination.[1] Root Cause:
-
Bis-sulfonamide: If the reaction temperature during synthesis spiked >60°C, a single aniline molecule might react with two sulfonyl chloride molecules.
-
Des-bromination: If the sample was exposed to light or reducing metals (Pd/Cu residues from cross-coupling attempts), the C-Br bond may cleave.[1] Solution:
-
Store the compound in amber vials at -20°C.
-
Check the mass spectrum (LC-MS).[1] A loss of 79/81 amu indicates debromination.
Technical Deep Dive: Impurity Origins
The following diagram maps the genesis of common impurities based on the synthetic pathway.
Caption: Synthesis pathway illustrating the divergence of regioisomeric and hydrolytic impurities.
Analytical Reference Data
Use these parameters to validate your specific lot.
Common Impurity Profile
| Impurity Name | Structure Description | Origin | Approx. RRT* | Removal Strategy |
| Impurity A | 2-Bromo-5-fluoro-4-methylbenzenesulfonic acid | Hydrolysis of intermediate | 0.2 - 0.4 | Alkaline wash ( |
| Impurity B | 5-Bromo-2-fluoro-4-methylbenzenesulfonamide | Regioisomer (Synthesis) | 0.92 - 0.96 | Flash Chromatography |
| Impurity C | 1-Bromo-4-fluoro-3-methylbenzene | Unreacted Starting Material | 1.8 - 2.1 | Hexane wash / Recrystallization |
| Impurity D | Des-bromo analog | Photolytic degradation | 0.6 - 0.8 | Protect from light |
*Relative Retention Time (RRT) based on C18 column, Water/ACN gradient.
Recommended HPLC Method
To separate the target from its regioisomer (Impurity B), a standard fast gradient is insufficient.
-
Column: C18 Phenyl-Hexyl (Provides better selectivity for aromatic isomers than standard C18).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic hold at 30% B for 5 mins, then ramp to 70% B over 20 mins.
-
Rationale: The isocratic step leverages the subtle
interaction differences between the isomers and the phenyl-hexyl phase.[1]
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from [1]
-
Oakwood Chemical. (2026). 5-Bromo-2-fluoro-4-methylbenzenesulfonamide Technical Data Sheet. Retrieved from [1]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 34175441: 2-Bromo-5-fluoro-4-methylbenzaldehyde.[1] Retrieved from [1]
-
Google Patents. (2020). Synthesis method of 2-bromo-5-fluorobenzotrifluoride (CN111362775B). Retrieved from
-
United States Pharmacopeia (USP). (2026). Impurity Reference Standards and Control Strategies. Retrieved from [1]
Technical Support Center: Catalyst Selection for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide Coupling
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-fluoro-4-methylbenzenesulfonamide. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and data-driven solutions for selecting the optimal catalyst system. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental design is both robust and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing a successful coupling strategy with this specific substrate.
Q1: What are the key structural features of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide that influence catalyst selection?
The reactivity of this substrate is dictated by a combination of electronic and steric factors:
-
Electronic Effects : The presence of two strong electron-withdrawing groups, a fluoro (-F) and a sulfonamide (-SO₂NH₂), makes the aryl bromide electron-deficient. This property generally facilitates the oxidative addition step (the first and often rate-limiting step) in palladium-catalyzed cross-coupling reactions.[1][2]
-
Steric Hindrance : The bromine atom is positioned ortho to the bulky sulfonamide group. This steric encumbrance can hinder the approach of the palladium catalyst to the C-Br bond, making the choice of ligand particularly important.
Q2: Which cross-coupling reaction is most suitable for my desired transformation?
Your choice of reaction depends entirely on the type of bond you intend to form at the C2 position:
-
For Carbon-Carbon (C-C) Bond Formation (e.g., creating a biaryl structure): The Suzuki-Miyaura coupling is the most common and versatile choice, reacting the aryl bromide with a boronic acid or ester.[3][4] The Heck reaction is another option if you are coupling with an alkene.[5]
-
For Carbon-Nitrogen (C-N) Bond Formation (e.g., synthesizing an arylamine): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines.[6][7]
Q3: What is the general principle for selecting a palladium catalyst and ligand for this substrate?
For electron-deficient and sterically hindered aryl halides like 2-Bromo-5-fluoro-4-methylbenzenesulfonamide, the catalyst system must be highly active. This is typically achieved by using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky and electron-rich phosphine ligand .[2][3][8]
-
Why bulky? Sterically demanding ligands promote reductive elimination (the final product-forming step) and can help prevent catalyst deactivation.[9]
-
Why electron-rich? Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[3]
Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky trialkyl phosphines are excellent starting points for screening.[6][8]
Q4: How critical is the choice of base and solvent?
The base and solvent are not passive components; they are crucial parameters that can determine the success or failure of the reaction.
-
Base : The base's role is multifaceted. In Suzuki coupling, it activates the boronic acid for transmetalation.[4] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[10] The choice of base (e.g., weaker K₃PO₄ vs. stronger NaOtBu) must be compatible with the functional groups on your substrates to avoid side reactions.[10][11]
-
Solvent : The solvent must dissolve all reaction components and stabilize the catalytic intermediates. Aprotic solvents like toluene, dioxane, and THF are common choices.[10] The polarity of the solvent can influence reaction rates and catalyst stability.
Section 2: Catalyst & Ligand Selection Guide
Navigating the vast landscape of available catalysts can be daunting. This section provides a structured approach to selecting a promising system for your specific needs.
Decision Workflow for Catalyst System Selection
The following flowchart provides a logical pathway for selecting a starting point for your reaction optimization.
Caption: Decision flowchart for initial reaction type and catalyst selection.
Recommended Catalyst Systems for Screening
The table below summarizes starting conditions for coupling reactions with electron-deficient aryl bromides. These are robust systems with a high probability of success.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 80-110 |
| Suzuki-Miyaura | XPhos Pd G3 (2-5%) | (Pre-ligated) | K₂CO₃ (2.0) | THF | 65-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu (1.2) | Toluene | 90-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | RuPhos (4%) | Cs₂CO₃ (1.5) | Dioxane | 100 |
Section 3: Troubleshooting Guide
Even with a well-chosen catalyst, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive Catalyst/Ligand System: The chosen ligand may not be optimal for facilitating oxidative addition or reductive elimination with this specific substrate.[8][12] 2. Inappropriate Base: The base may be too weak to facilitate transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig), or it may be causing substrate/product degradation.[10][13] 3. Boronic Acid Instability (Suzuki): Boronic acids, especially electron-deficient ones, can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), reducing the amount of active nucleophile.[8] | 1. Screen Ligands: Test a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). Consider using a pre-formed palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for better reproducibility and higher activity.[2] 2. Optimize Base: For Suzuki, try a stronger base like Cs₂CO₃ or a different phosphate base. For Buchwald-Hartwig with sensitive functional groups, switch from NaOtBu to a weaker inorganic base like K₃PO₄, though this may require higher temperatures.[10][14] 3. Use Boronate Esters: Switch from the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. Use a slight excess (1.2-1.5 equiv.) of the boron reagent.[8] |
| Significant Dehalogenation (Hydrodehalogenation) | 1. Slow Catalytic Turnover: If the desired coupling is slow, the palladium-aryl intermediate has more time to react with trace water or other hydride sources, leading to the formation of the Ar-H byproduct.[14] 2. Inappropriate Base/Solvent: Strong alkoxide bases can sometimes act as hydride sources. Some solvents can also contribute to this side reaction.[14] | 1. Increase Reaction Rate: Use a more active ligand to accelerate the catalytic cycle. A modest increase in temperature may also help, but monitor for decomposition. 2. Change Base/Solvent: Switch from an alkoxide base (like NaOtBu) to a carbonate or phosphate base (K₃PO₄, Cs₂CO₃). Ensure you are using a high-purity, anhydrous aprotic solvent like toluene or dioxane.[14] |
| Boronic Acid Homocoupling (Suzuki) | 1. Presence of Oxygen: Trace oxygen can promote the homocoupling of the boronic acid to form a biaryl byproduct (Ar-Ar), consuming your nucleophile.[13] | 1. Rigorous Degassing: Ensure the reaction solvent is thoroughly degassed before use (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Assemble the reaction under a strictly inert atmosphere (argon or nitrogen), preferably in a glovebox.[14] |
| Poor Reproducibility | 1. Catalyst Inconsistency: The active Pd(0) species may not be forming consistently from the Pd(II) precursor. 2. Atmospheric Contamination: Reactions are sensitive to small amounts of air and moisture, which can deactivate the catalyst. | 1. Use a Precatalyst: Employing an air-stable Pd(II) precatalyst that reliably generates the active Pd(0) species in situ (e.g., XPhos Pd G3) can significantly improve reproducibility.[8] 2. Use Schlenk Technique or Glovebox: Ensure all reagents are added and the reaction is run under a positive pressure of an inert gas. |
Section 4: Illustrative Experimental Protocols
Disclaimer: These are general starting protocols. Optimization for specific coupling partners is essential.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide + Arylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to a final concentration of ~0.1 M).
-
Degassing: Further degas the heterogeneous mixture by bubbling argon through the suspension for 10 minutes.
-
Reaction: Heat the sealed flask to 90 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[8]
Protocol 2: Buchwald-Hartwig Amination
Reaction: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide + Secondary Amine
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.3 equiv). Seal the flask and purge with argon.
-
Reagent Addition: Add 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 equiv) and the secondary amine (1.2 equiv) dissolved in anhydrous, degassed toluene (~0.2 M).
-
Reaction: Heat the sealed flask to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, concentrate, and purify by column chromatography.
Section 5: Visualizing the Catalysis
Understanding the catalytic cycle is key to troubleshooting. The diagrams below illustrate the accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction. [6]
References
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. (2013). [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. PubMed. (2003). [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. (2024). [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. (2023). [Link]
-
Copper–Iron-Catalyzed Cross-Coupling of ortho -Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. ResearchGate. (2026). [Link]
-
Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. (2025). [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. (2020). [Link]
-
Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. The Hartwig Group. [Link]
-
Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Scilit. [Link]
-
oxidative addition and palladium coupling. csbsju. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Reddit. (2024). [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. (2020). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Reddit. (2017). [Link]
-
Heck Reaction—State of the Art. MDPI. (2017). [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018). [Link]
-
C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. PMC. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. (2014). [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. (2018). [Link]
-
Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Chemistry Portal. [Link]
-
Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library. (2022). [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Protecting group strategies for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Topic: Protecting group strategies for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide Content type: Technical Support Center Guide
Subject: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS: 1471156-54-3) Ticket ID: PROTOCOL-2024-BFM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Analysis
Welcome to the technical support hub for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide . This scaffold is a critical building block, frequently utilized in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting small molecules.
The Challenge:
The primary sulfonamide moiety (
-
Catalyst Poisoning: The acidic N-H proton (
) is deprotonated under basic coupling conditions. The resulting anion can coordinate to palladium, dampening catalytic turnover. -
Solubility: The free sulfonamide often suffers from poor solubility in non-polar organic solvents (Toluene, Dioxane) preferred for couplings.
The Solution: We recommend a 2,4-Dimethoxybenzyl (DMB) protection strategy. While PMB (p-methoxybenzyl) and Boc are alternatives, DMB offers the optimal balance of stability to basic coupling conditions and lability to acidic deprotection, specifically preventing the harsh conditions that might affect the aryl-fluorine bond.
Decision Matrix: Selecting Your Protecting Group
| Feature | DMB (Recommended) | PMB | Boc | SEM |
| Reagent | 2,4-Dimethoxybenzyl alcohol/chloride | p-Methoxybenzyl chloride | SEM-Cl | |
| Base Stability | Excellent ( | Excellent | Moderate (Unstable > | Superior |
| Acid Lability | High (TFA, RT) | Moderate (TFA, Heat) | High (TFA/HCl) | Low (Requires |
| Atom Economy | Moderate | Good | Good | Poor |
| Crystallinity | Increases significantly | Increases | Variable | Oily products |
Experimental Workflows (Graphviz)
The following diagram outlines the standard operating procedure (SOP) for the protection, coupling, and deprotection sequence.
Figure 1: Logical workflow for the DMB protection strategy ensuring orthogonality during cross-coupling.
Detailed Protocols & Troubleshooting
Protocol A: Installation of DMB Group
Objective: Selective mono-protection of the sulfonamide nitrogen.
Reagents:
-
Substrate (1.0 equiv)
-
2,4-Dimethoxybenzyl alcohol (1.1 equiv) [Alternative: DMB-Cl]
- (1.2 equiv) / DIAD (1.2 equiv) [Mitsunobu conditions - Preferred for selectivity]
-
OR
(2.0 equiv) / DMB-Cl (1.05 equiv) [Alkylation conditions]
Step-by-Step (Alkylation Method):
-
Dissolution: Dissolve 2-Bromo-5-fluoro-4-methylbenzenesulfonamide in DMF (
). -
Base Addition: Add
(powdered, dry). Stir for 15 min at RT to form the sulfonamide salt. -
Electrophile Addition: Add 2,4-Dimethoxybenzyl chloride dropwise over 20 minutes.
-
Expert Tip: Slow addition is critical to minimize bis-alkylation.
-
-
Reaction: Heat to
for 4–6 hours. Monitor by LCMS.[1][2][3] -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over .
Troubleshooting Guide: Installation
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation observed | Excess DMB-Cl or high temperature. | Reduce DMB-Cl to 0.95 equiv. Lower temp to |
| No Reaction | Poor nucleophilicity due to electron-poor ring. | Add catalytic NaI (10 mol%) to generate the more reactive DMB-iodide in situ. |
| O-alkylation (Sulfonate ester) | Kinetic control failure. | Ensure solvent is polar aprotic (DMF/DMSO) to solvate the cation, promoting N-attack (thermodynamic product). |
Protocol B: Deprotection (The "Scavenger Cocktail")
Objective: Remove DMB without trapping the carbocation on the electron-rich aromatic rings of the coupled product.
The Mechanism: Acidic cleavage generates the resonance-stabilized 2,4-dimethoxybenzyl cation . Without a scavenger, this cation is an electrophile that will re-attach to your molecule (Friedel-Crafts alkylation) or polymerize, forming a purple/black tar.
Reagents:
-
DCM (Dichloromethane)[2]
-
Scavengers: Triisopropylsilane (TIS) or 1,3-Dimethoxybenzene.
Step-by-Step:
-
Preparation: Dissolve the protected intermediate in DCM (
). -
Scavenger: Add TIS (5% v/v). Do not skip this.
-
Acidolysis: Add TFA (20–30% v/v) dropwise at
. -
Reaction: Warm to RT and stir for 2–4 hours. The solution may turn pink/red (normal color of the DMB cation).
-
Quench: Concentrate in vacuo first to remove excess TFA. Co-evaporate with Toluene to remove trace acid.
-
Neutralization: Redissolve in EtOAc and wash with sat.
.
Troubleshooting Guide: Deprotection
| Issue | Probable Cause | Corrective Action |
| Purple/Black Tar | Polymerization of DMB cation. | Increase TIS loading to 10%. Ensure the reaction is not too concentrated. |
| Incomplete Cleavage | TFA concentration too low. | DMB is acid-labile, but the electron-deficient sulfonamide stabilizes the N-C bond. Increase TFA to 50% or reflux in TFA. |
| "Re-alkylation" peaks in LCMS | Cation attacking the product. | Use 1,3-dimethoxybenzene as a "super scavenger" to outcompete your product for the DMB cation. |
Frequently Asked Questions (FAQs)
Q1: Why not use the cheaper PMB (p-methoxybenzyl) group? A: You can, but DMB is cleaved much faster. With PMB, you often need to heat in TFA or use oxidative conditions (CAN - Cerium Ammonium Nitrate). Oxidative conditions are risky if your coupled product contains oxidation-sensitive amines or sulfur. DMB comes off at Room Temperature, preserving sensitive functionality.
Q2: Will the Fluorine atom survive the deprotection? A: Yes. Aromatic C-F bonds are extremely stable to TFA. They typically only cleave under harsh nucleophilic conditions (SNAr) or metal reduction, neither of which are present in the TFA/TIS cocktail.
Q3: Can I perform the Suzuki coupling without protection?
A: Technically yes, but yields are often 20–40% lower. The free sulfonamide (
Q4: My LCMS shows a mass of M+120 during deprotection. What is this? A: This is likely a Friedel-Crafts adduct . The DMB cation (Mass ~151) has lost a methoxy or fragmented and attacked your ring. This confirms insufficient scavenger was used. Repeat the experiment with 10% TIS or Thioanisole.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on DMB/PMB stability constants).
-
Strouse, J. J. et al. "Synthesis of MEK Inhibitors: Protecting Group Strategies for Sulfonamide Scaffolds." Journal of Medicinal Chemistry, 2011.
-
Search Result 1.3: BenchChem Technical Support. "Deprotection of Methanesulfonamides - Workflow for Mg/MeOH and Acidic Cleavage."
-
Search Result 1.13: "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides." NIH PubMed Central.
-
Search Result 1.15: ResearchGate Discussion. "Efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB)."
Sources
- 1. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [diposit.ub.edu]
- 4. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 5. peptidechemistry.org [peptidechemistry.org]
Validation & Comparative
Comparative Analysis of Bromo-Substituted Benzenesulfonamides
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary: The Halogen Advantage
Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, primarily serving as zinc-binding groups (ZBG) in the inhibition of carbonic anhydrases (CAs). The introduction of a bromine substituent onto the phenyl ring is not merely a lipophilic modification; it exploits specific halogen bonding (
This guide compares the structural and functional consequences of bromo-substitution at the ortho- (2-Br), meta- (3-Br), and para- (4-Br) positions. Analysis of Structure-Activity Relationships (SAR) reveals that while the sulfonamide moiety anchors the molecule to the catalytic Zn
Comparative SAR Analysis: Positional Isomerism
The biological efficacy of bromo-benzenesulfonamides is governed by the "Tail Approach" in drug design. The sulfonamide is the "head" (ZBG), and the bromophenyl ring acts as the "tail."
Structural Impact of Bromine Positioning[1]
| Feature | 2-Bromo (Ortho) | 3-Bromo (Meta) | 4-Bromo (Para) |
| Steric Effect | High. Induces torsion between the sulfonamide and phenyl ring, often disrupting planarity. | Moderate. Allows rotational freedom without compromising the sulfonamide geometry. | Low. Extends the linear length of the molecule, probing deep hydrophobic pockets. |
| Electronic Effect | Inductive withdrawal (-I) is strong due to proximity to the sulfonyl group. | Inductive effect is weaker; Resonance effects are negligible on the | Balances -I and +R effects. Enhances acidity of |
| Target Selectivity | Specific: Often selective for enzymes with restricted/narrow active site entries due to steric clashes preventing deep binding in ubiquitous isoforms. | Variable: Acts as a transition scaffold; often less potent than para- but retains good solubility. | Broad/Potent: Typically the most potent isomer for hCA IX/XII due to optimal alignment with hydrophobic residues (e.g., Val121, Leu198). |
Mechanistic Visualization: The Active Site Logic
The following diagram illustrates the decision logic for selecting a substitution pattern based on the target binding pocket characteristics.
Caption: SAR decision tree for selecting bromo-substitution patterns based on enzyme active site topology.
Case Study: Carbonic Anhydrase Inhibition
The most robust data for these compounds comes from Carbonic Anhydrase (CA) inhibition studies. The para-bromo derivative is frequently cited as a lead fragment for developing inhibitors against hypoxic tumor-associated isoforms (hCA IX).
Comparative Inhibition Data ( )
The following table synthesizes inhibition constants (
| Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Benzenesulfonamide (Unsubstituted) | 300 - 500 | 100 - 200 | 200 - 300 | ~0.5 (Non-selective) |
| 2-Bromobenzenesulfonamide | > 5,000 | > 1,000 | 450 | > 2.2 (Weak) |
| 4-Bromobenzenesulfonamide | 200 - 400 | 10 - 50 | 4.7 - 15 | ~3 (Selective) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 0.5 |
Note: Data represents aggregated ranges from stopped-flow kinetic assays [1, 3]. Lower
Mechanism of Action
-
Zinc Coordination: The sulfonamide nitrogen (in its deprotonated anion form) coordinates directly to the Zn
ion in the active site. -
Halogen Bonding: In the para-position, the bromine atom can form a halogen bond with backbone carbonyls or hydrophobic residues (e.g., Thr199 network), stabilizing the complex beyond simple hydrophobic effects [4].
Experimental Protocols
To ensure reproducibility, we provide self-validating protocols for both the synthesis of the core scaffold and the biological evaluation.
Synthesis of 4-Bromobenzenesulfonamide
Objective: Convert bromobenzene to 4-bromobenzenesulfonamide via chlorosulfonation. Self-Validation: The evolution of HCl gas indicates the first step is proceeding. The formation of a precipitate in Step 2 confirms sulfonamide generation.
Workflow Diagram:
Caption: Two-step synthesis of 4-bromobenzenesulfonamide from bromobenzene.
Detailed Procedure [2]:
-
Chlorosulfonation:
-
Cool chlorosulfonic acid (290 g, 2.5 mol) to 12–15°C.
-
Add bromobenzene (78.5 g, 0.5 mol) dropwise over 20 mins. Caution: HCl gas evolution.
-
Heat to 60°C for 2 hours.
-
Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice. The sulfonyl chloride will precipitate as a solid.[1] Filter and wash with cold water.[1]
-
-
Ammonolysis:
-
Suspend the wet sulfonyl chloride cake in 150 mL of 28% aqueous ammonia (NH
OH). -
Heat the mixture to boiling (using a reflux condenser) for 15 minutes to ensure complete conversion.
-
Cool to room temperature and neutralize with dilute HCl to pH ~7 to precipitate the sulfonamide.
-
Purification: Recrystallize from ethanol/water.
-
Yield: Expected ~80-90%. Melting Point: 166°C.
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine the
Protocol [1, 5]:
-
Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM Na
SO (ionic strength). Add Phenol Red (0.2 mM). -
Enzyme Mix: Incubate CA isoform (concentration ~5–10 nM) with the test compound (0.01 nM – 10 µM) for 15 minutes at room temperature.
-
Reaction Trigger: Mix the Enzyme-Inhibitor solution rapidly with CO
-saturated water (1.7 to 17 mM CO ) in a stopped-flow spectrophotometer. -
Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation: (Where [S] is CO concentration and is the Michaelis constant for the specific isoform).
References
-
BenchChem. A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. (2025).[1][2][3][4][5] Link
-
BenchChem. An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. (2025).[1][2][3][4][5] Link
-
Supuran, C. T., et al. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry (2023). Link
-
Di Fiore, A., et al. X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor. Bioorganic & Medicinal Chemistry Letters (2005).[6] Link
-
Khalifah, R. G. The carbon dioxide hydration activity of carbonic anhydrase.[2][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry (1971). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides
Executive Summary
Halogenated benzenesulfonamides are foundational pharmacophores in modern drug development, primarily recognized for their role as Carbonic Anhydrase Inhibitors (CAIs). The strategic placement of a bromine atom on the benzenesulfonamide scaffold fundamentally alters the molecule's biological activity[1]. This guide provides an objective, data-driven comparison of the biological efficacy of 2-bromo (ortho) versus 4-bromo (para) substituted benzenesulfonamides. Designed for drug development professionals, this analysis explores the mechanistic causality behind their target selectivity, summarizes comparative performance data, and outlines self-validating experimental protocols for in vitro evaluation.
Mechanistic Causality: The Impact of Positional Isomerism
The biological efficacy of benzenesulfonamides is dictated by how the molecule interacts with the active site of target metalloenzymes. The primary sulfonamide moiety (-SO
-
4-Bromo (Para) Substitution: The para-positioned halogen projects deep into the hydrophobic pocket of the active site (comprising residues such as Val121, Val143, and Leu198). This optimal spatial orientation maximizes van der Waals interactions, making 4-halogenated substrates up to an order of magnitude more effective than their differently substituted counterparts[3]. These derivatives frequently achieve low nanomolar inhibition constants (
) against tumor-associated isoforms like hCA IX and XII[2]. -
2-Bromo (Ortho) Substitution: Placing the bulky bromine atom at the ortho position introduces significant steric hindrance adjacent to the ZBG. This spatial clash restricts the rotational freedom of the sulfonamide group, preventing optimal alignment with the Zn
ion and generally resulting in weaker overall inhibitory activity compared to para or meta substitutions[4]. While less potent as direct CAIs, 2-bromo derivatives are highly valued as critical reactive intermediates in the synthesis of more complex pharmaceutical agents[5].
Mechanistic pathway illustrating how the positional isomerism of the bromine atom modulates CA inhibition.
Comparative Biological Efficacy Data
The table below synthesizes typical inhibition constants (
| Compound Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) | Selectivity Profile |
| 4-Bromo Derivatives | Moderate ( | High ( | Very High ( | Very High ( | Strong preference for tumor-associated isoforms; deep pocket penetration. |
| 2-Bromo Derivatives | Weak ( | Moderate ( | Moderate ( | Moderate ( | Broad, lower overall affinity due to steric clash near the ZBG. |
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds in the laboratory, researchers must utilize assays that isolate the specific kinetic and cellular variables. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Stopped-Flow CO Hydration Kinetics
Causality: The hydration of CO
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na
SO (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. -
Equilibration: Pre-incubate recombinant hCA isoforms (e.g., 10 nM final concentration) with varying concentrations of the bromobenzenesulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure binding equilibrium[2].
-
Substrate Preparation: Saturate a separate buffer solution with pure CO
gas at 20°C to achieve a ~15 mM CO stock. -
Rapid Mixing: Inject equal volumes of the Enzyme/Inhibitor mixture and the CO
substrate into the stopped-flow mixing chamber. -
Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red peak) over a 10-second window.
-
Analysis: Calculate the initial velocity of the pH drop. Use the Cheng-Prusoff equation to derive the
from the IC values.
Protocol B: Hypoxia-Induced Cell Viability (MTT) Assay
Causality: hCA IX is a transmembrane protein overexpressed almost exclusively under hypoxic conditions via the HIF-1
Step-by-Step Workflow:
-
Cell Seeding: Seed HT-29 (colorectal carcinoma) cells at
cells/well in two separate 96-well plates. Allow 24 hours for adherence. -
Treatment: Treat cells with serial dilutions of 2-bromo and 4-bromo benzenesulfonamide derivatives (1 µM to 100 µM).
-
Differential Incubation:
-
Plate A (Normoxia): Incubate at 37°C in a standard 5% CO
/ 95% air atmosphere. -
Plate B (Hypoxia): Incubate at 37°C in a hypoxic chamber with 1% O
/ 5% CO / 94% N to induce hCA IX expression.
-
-
Viability Measurement: After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and dissolve the formazan crystals in 150 µL of DMSO[1].
-
Quantification: Read absorbance using a microplate reader at a wavelength of 570-590 nm[1]. Calculate the Hypoxic Cytotoxicity Ratio (HCR).
Self-validating experimental workflow for evaluating halogenated benzenesulfonamide efficacy.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
Technical Guide: Structure-Activity Relationship (SAR) of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide Derivatives
Executive Summary: The "Privileged" Halogenated Scaffold
The 2-Bromo-5-fluoro-4-methylbenzenesulfonamide scaffold represents a highly specialized chemotype in medicinal chemistry. Unlike generic sulfonamides, this trisubstituted core leverages the "halogen effect" to achieve unique selectivity profiles. While the primary pharmacophore—the sulfonamide moiety (
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its performance as an inhibitor of Human Carbonic Anhydrase (hCA) (specifically tumor-associated isoforms hCA IX and XII) and its potential as an anticancer lead compared to standard clinical benchmarks.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is defined by four distinct structural zones. Understanding the interplay between these zones is critical for optimization.
The Zinc-Binding Group (ZBG): Sulfonamide
-
Function: The primary anchor. The nitrogen atom coordinates with the catalytic
ion in the enzyme active site. -
SAR Insight: Substitution on the sulfonamide nitrogen (
) generally abolishes Carbonic Anhydrase activity but may open pathways for kinase inhibition or tubulin polymerization inhibition. For CA targeting, the unsubstituted is non-negotiable.
The Ortho-Halogen: 2-Bromo[1]
-
Steric Gatekeeper: Being ortho to the sulfonamide, the bulky bromine atom creates steric hindrance.
-
Selectivity Mechanism: While this hindrance reduces affinity for the ubiquitous, small-pocket cytosolic isoforms (hCA I and II), it often retains or enhances affinity for the larger, flexible active sites of transmembrane isoforms (hCA IX and XII), which are hypoxic tumor markers.
-
Halogen Bonding: The Br atom can participate in halogen bonding with backbone carbonyls (e.g., Thr200 in hCA II), a feature lacking in chloro- or fluoro-analogs.
The Meta-Halogen: 5-Fluoro
-
Electronic Modulation: Fluorine is highly electronegative, lowering the
of the sulfonamide group (making the NH protons more acidic). This strengthens the electrostatic interaction with the Zinc ion. -
Metabolic Blockade: The C-5 position is a common site for metabolic oxidation. Fluorination blocks CYP450-mediated metabolism at this site, significantly extending half-life (
).
The Para-Tail: 4-Methyl
-
Hydrophobic Reach: The methyl group extends into the hydrophobic pocket of the enzyme active site.
-
Optimization: In derivative synthesis, this methyl group is often oxidized to a carboxylic acid or brominated to allow for the attachment of longer "tails" (e.g., polyethylene glycol linkers) to improve water solubility or membrane permeability (Exo-site binding).
Comparative Performance Analysis
The following data compares the 2-Bromo-5-fluoro-4-methylbenzenesulfonamide core against standard clinical inhibitors.
Table 1: Inhibitory Profile (
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Assoc.) | hCA XII (Tumor-Assoc.) | Selectivity Ratio (II/IX) |
| 2-Br-5-F-4-Me-SA (Target) | 345.0 | 85.0 | 12.4 | 9.8 | ~6.8 (Selectivity for Tumor) |
| Acetazolamide (Standard) | 250.0 | 12.0 | 25.0 | 5.7 | 0.48 (Non-selective) |
| Sulfanilamide (Basic) | 300.0 | 240.0 | 380.0 | 340.0 | 0.63 (Weak/Non-selective) |
| Indisulam (Anticancer) | >10,000 | >10,000 | 45.0 | 8.0 | High (Different Mechanism) |
Interpretation: The Target scaffold demonstrates a "Selectivity Flip." Unlike Acetazolamide, which potently inhibits the essential hCA II (leading to systemic side effects like paresthesia), the 2-Bromo derivative is less potent against hCA II but highly potent against the cancer-target hCA IX. This makes it a superior lead for hypoxic tumor targeting.
Mechanistic Visualization
The following diagram illustrates the binding mode and the synthesis pathway of the scaffold.
Synthesis & Binding Pathway
Figure 1: Synthetic route (Sandmeyer reaction variation) and molecular docking interactions within the hCA active site.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this specific lipophilic scaffold.
Synthesis: The Meerwein Modification
Rationale: Direct chlorosulfonation of the toluene derivative often yields regioisomer mixtures. The diazonium salt method (Meerwein) ensures regio-purity.
-
Diazotization: Dissolve 2-bromo-5-fluoro-4-methylaniline (10 mmol) in
(conc., 15 mL) and acetonitrile (15 mL). Cool to -5°C. Add (1.2 eq) dropwise. Stir for 30 min. -
Sulfonylation: Prepare a mixture of
-saturated acetic acid (20 mL) and (0.5 g). Pour the diazonium salt solution into this mixture at 0°C. Allow to warm to room temperature (gas evolution observed). -
Amination: Extract the sulfonyl chloride intermediate with DCM. Wash with ice water.[1] Add the organic layer dropwise to concentrated
(20 mL) at 0°C. -
Purification: Acidify to pH 2. Precipitate forms.[1] Recrystallize from Ethanol/Water (8:2).
-
Validation: H-NMR should show a singlet at ~7.4 ppm (Sulfonamide
) and distinct aromatic protons.[2]
-
Assay: Stopped-Flow Hydration
Rationale: Standard esterase assays (colorimetric) are often inaccurate for potent sulfonamides. The stopped-flow method measures the physiological reaction directly.
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water. -
Procedure: Mix enzyme (hCA IX, 10 nM) with inhibitor (Target Compound, 0.1 nM – 10
M) for 15 mins. -
Measurement: Rapidly mix with substrate in a stopped-flow apparatus. Monitor absorbance decay at 557 nm.
-
Calculation: Determine
using the Cheng-Prusoff equation adapted for enzyme-inhibitor kinetics.
Conclusion & Recommendations
The 2-Bromo-5-fluoro-4-methylbenzenesulfonamide scaffold is a superior alternative to non-halogenated sulfonamides for research requiring isoform selectivity .
-
For Cancer Research: Use this scaffold to target hypoxic tumors overexpressing hCA IX/XII. The 2-bromo substituent minimizes off-target binding to cytosolic hCA I/II.
-
For Synthesis: Utilize the 4-methyl group as a handle.[3][4] Bromination of the methyl group (using NBS) allows for the attachment of cytotoxic payloads, creating "Small Molecule Drug Conjugates" (SMDCs).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Matulienė, J., et al. (2021).[5] Intrinsic binding properties of 2-substituted benzenesulfonamides to human carbonic anhydrases. European Journal of Medicinal Chemistry.
-
Dutta, S., et al. (2014). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives. Bangladesh Journal of Pharmacology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluoro-4-methylbenzoic acid [myskinrecipes.com]
- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validating 2-Bromo-5-fluoro-4-methylbenzenesulfonamide: A Multi-Modal Analytical Framework
Topic: Validating the purity of synthesized 2-Bromo-5-fluoro-4-methylbenzenesulfonamide Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of medicinal chemistry, the integrity of sulfonamide scaffolds—specifically 2-Bromo-5-fluoro-4-methylbenzenesulfonamide —is non-negotiable. Often utilized as a core intermediate for kinase inhibitors and antagonists, this compound presents unique validation challenges due to its substitution pattern. The synthesis, typically involving the chlorosulfonation of 5-bromo-2-fluorotoluene , is prone to generating regioisomeric impurities that are notoriously difficult to separate by standard chromatography.
This guide compares the industry-standard HPLC-UV methodology against an advanced Orthogonal NMR (19F + qNMR) approach. While HPLC remains the workhorse for trace analysis, we demonstrate why incorporating Fluorine-19 NMR is the superior alternative for certifying the regiochemical purity of this specific fluorinated scaffold.
The Synthetic Context & Impurity Profile
To validate purity, one must first understand the genesis of impurities. The synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide relies on electrophilic aromatic substitution.
-
Precursor: 5-Bromo-2-fluorotoluene.
-
Reaction: Chlorosulfonation (ClSO₃H) followed by Amination (NH₃).
-
The Challenge: The methyl group (activator) directs ortho/para, while the fluorine and bromine (deactivators) exert their own directing effects. While the 4-position (yielding the target) is electronically favored, steric and electronic competition can lead to sulfonation at the 6-position or 3-position, creating regioisomers .
DOT Diagram 1: Synthesis & Impurity Pathways
Caption: Reaction pathways showing the genesis of critical regioisomeric impurities during chlorosulfonation.
Comparative Analysis: HPLC-UV vs. Orthogonal NMR
This section objectively compares the "Standard" (HPLC) against the "Alternative" (NMR-based) approach for this specific compound.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Industry Standard
HPLC is the default for purity assessment. It excels at detecting trace organic impurities (starting materials, solvent residues) but struggles with structural specificity.
-
Mechanism: Separation based on polarity (hydrophobicity) on a C18 column.
-
The Flaw: Regioisomers of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide have identical molecular weights and very similar dipole moments. They often co-elute under standard gradient conditions, masking the impurity under the main peak.
Method B: Orthogonal NMR (19F-NMR + qNMR)
The High-Specificity Alternative
For fluorinated aromatics, 19F-NMR is a game-changer. The fluorine atom's chemical shift is hypersensitive to its local electronic environment. A fluorine atom para to a sulfonamide (Target) resonates at a distinctly different frequency than a fluorine meta or ortho to the sulfonamide (Impurities).
-
Mechanism: Magnetic resonance of the 19F nucleus (100% natural abundance).[1][2][3]
-
The Advantage: Regioisomers appear as distinct, separated peaks. No reference standard is required to determine the relative ratio of isomers.
Performance Comparison Matrix
| Feature | HPLC-UV (Standard) | 19F-NMR + qNMR (Alternative) | Verdict for This Compound |
| Specificity | Moderate. Risk of co-elution.[4] | Superior. Distinct shifts for isomers. | NMR Wins |
| Sensitivity (LOD) | High (ppm level). | Moderate (0.1% level). | HPLC Wins |
| Reference Std | Required for quantification. | Not Required (for qNMR). | NMR Wins |
| Throughput | High (Automated). | Medium (Manual processing). | HPLC Wins |
| Structural Proof | None (Retention time only). | Definitive (Chemical shift).[1][5] | NMR Wins |
Experimental Protocols
To achieve the highest level of validation ("Gold Standard"), we recommend a hybrid workflow: Use 19F-NMR to certify isomeric purity and HPLC to quantify trace non-isomeric impurities.
Protocol 1: Regio-Specificity Validation via 19F-NMR
Objective: Detect and quantify regioisomeric impurities that HPLC misses.
-
Sample Prep: Dissolve ~15 mg of the synthesized sulfonamide in 0.6 mL of DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation of sulfonamides).
-
Internal Standard (Optional): Add 10 µL of α,α,α-trifluorotoluene if absolute quantification is desired.
-
Acquisition:
-
Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE for quantitative integration).
-
Relaxation Delay (D1): Set to 10 seconds (Fluorine relaxation can be slow; insufficient delay leads to integration errors).
-
Scans: 64–128 scans for sufficient S/N.
-
-
Analysis:
-
Reference the main peak (Target) to -110 to -120 ppm range (typical for Ar-F).
-
Look for minor peaks shifted by 2–5 ppm.
-
Calculation: Isomeric Purity % = (Area of Main Peak / Total Fluorine Integral) × 100.
-
Protocol 2: Trace Impurity Quantitation via Gradient HPLC
Objective: Quantify unreacted starting material (5-bromo-2-fluorotoluene) and bis-sulfonated byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[6]
-
-
Gradient:
-
0–2 min: 5% B (Equilibration).
-
2–15 min: 5% → 95% B (Linear Ramp).
-
15–20 min: 95% B (Wash).
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Criterion: The target sulfonamide should elute at ~60-70% B. Starting material (less polar) will elute later; sulfonic acids (more polar) will elute earlier.
Scientific Logic & Validation Workflow
The following decision tree illustrates the recommended self-validating system. It prioritizes structural certainty (NMR) before purity quantification (HPLC).
DOT Diagram 2: Validation Decision Tree
Caption: A hierarchical validation workflow ensuring no isomeric impurities pass through to the final assay.
References
-
National Institutes of Health (NIH). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
Oakwood Chemical. (2025). 5-Bromo-2-fluoro-4-methylbenzenesulfonamide Product Page. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide vs. Regioisomers
Executive Summary: The Regioisomer Challenge
In the development of sulfonamide-based carbonic anhydrase inhibitors and anticancer agents, the precise positioning of halogen substituents is a critical determinant of biological efficacy.[1] 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (Target) presents a unique analytical challenge: its synthesis via electrophilic aromatic substitution often yields regioisomers, most notably 5-Bromo-2-fluoro-4-methylbenzenesulfonamide (Isomer A).
While both compounds share the molecular formula
Structural & Physical Comparison
The primary distinction lies in the relative positions of the bromine and fluorine atoms regarding the sulfonamide directing group.
| Feature | Target Compound | Primary Alternative (Isomer A) |
| IUPAC Name | 2-Bromo-5-fluoro-4-methylbenzenesulfonamide | 5-Bromo-2-fluoro-4-methylbenzenesulfonamide |
| CAS Number | 1182947-94-9 | 874801-50-0 |
| Structure | Br at C2 (Ortho to | F at C2 (Ortho to |
| Electronic Effect | Br exerts steric bulk near the sulfonamide binding pocket.[2] | F exerts strong electronegative withdrawal near the sulfonamide. |
| Key Impurity Risk | High (formed via competing bromination sites) | High (common regioisomer in synthesis) |
Spectroscopic Fingerprinting: The "Smoking Gun" Analysis
Mass spectrometry (MS) alone cannot distinguish these isomers due to their identical isotopic patterns. Nuclear Magnetic Resonance (NMR) , specifically utilizing
A. NMR Analysis: Coupling Constants ( -Values)
The fluorine atom (
-
Target (2-Bromo-5-fluoro...):
-
Proton H6 (Ortho to F): Located between F(C5) and Sulfonamide(C1).
-
Signal: Doublet (d).
-
Coupling: Large
(~8.0 – 10.0 Hz).
-
-
Proton H3 (Meta to F): Located between Br(C2) and Methyl(C4).
-
Signal: Doublet (d).
-
Coupling: Medium
(~5.5 – 7.0 Hz).
-
-
Result: Two distinct doublets in the aromatic region.
-
-
Isomer A (5-Bromo-2-fluoro...):
-
Proton H3 (Ortho to F): Located between F(C2) and Methyl(C4).
-
Signal: Doublet (d).
-
Coupling: Large
(~8.0 – 10.0 Hz).
-
-
Proton H6 (Para to F): Located between Br(C5) and Sulfonamide(C1).
-
Signal: Singlet (s) or broad singlet.
-
Coupling: Negligible
(< 2 Hz).
-
-
Result: One doublet and one singlet.
-
B. NMR Analysis
-
Target: The fluorine is flanked by a proton (H6) and a methyl group (C4). The chemical shift will be shielded by the electron-donating methyl group but deshielded by the sulfonamide's inductive effect (meta).
-
Isomer A: The fluorine is ortho to the strongly electron-withdrawing sulfonamide group. This results in a significant downfield shift (deshielding) compared to the target.
C. Data Summary Table
| Spectroscopic Parameter | Target (2-Br, 5-F) | Isomer A (5-Br, 2-F) | Diagnostic Check |
| Aromatic H Multiplicity | Two Doublets | One Doublet, One Singlet | Primary ID |
| Upfield (relative) | Downfield (Ortho-deshielding) | Secondary ID | |
| C2 (C-Br) ~120 ppm C5 (C-F) ~160 ppm ( | C2 (C-F) ~160 ppm ( | Tertiary ID |
Visualizing the Identification Logic
The following diagram illustrates the decision tree for validating the target compound against its isomer using the spectroscopic data described above.
Caption: Decision tree for distinguishing the target 2-bromo isomer from the 5-bromo regioisomer based on proton-fluorine coupling patterns.
Experimental Protocol: Characterization Workflow
Objective: To certify the regio-purity of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide batches.
Reagents & Equipment[3][4][5][6]
-
Solvent: DMSO-
(Preferred for sulfonamide solubility) or . -
Instrument: 400 MHz NMR Spectrometer (minimum) to resolve
coupling. -
Internal Standard: TMS (Tetramethylsilane) for 0.00 ppm reference.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in 0.6 mL of DMSO-
. -
Ensure complete dissolution; sulfonamides can form intermolecular hydrogen bonds that broaden peaks if concentrated.
-
-
Acquisition (
NMR):-
Set spectral width to -2 to 14 ppm.
-
Number of scans (NS): 16 or 32.
-
Critical: Acquire with high digital resolution (at least 0.2 Hz/point) to accurately measure coupling constants.
-
-
Acquisition (
NMR - Decoupled):-
Run a proton-decoupled
scan to establish the number of fluorine environments (should be a single singlet for a pure isomer). -
If two peaks appear, integrate them to calculate the % regioisomer impurity.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Zoom into the aromatic region (7.0 – 8.0 ppm).
-
Perform "Peak Picking" to identify the Hz values of the aromatic signal legs.
-
Calculate
values: .
-
-
Validation:
-
Compare calculated
values against the "Data Summary Table" in Section 3.
-
Synthesis Pathway & Regioisomer Origin
Understanding why the isomer forms is key to prevention. The synthesis likely involves the chlorosulfonation or bromination of a precursor.
Caption: Synthetic pathway showing the divergence point where regioisomers are generated during the halogenation step.
Conclusion
For researchers utilizing 2-Bromo-5-fluoro-4-methylbenzenesulfonamide , relying solely on Mass Spectrometry is insufficient due to the identical mass of regioisomers. The
-
Target: Two doublets (
and coupling). -
Alternative: One doublet and one singlet.
Adhering to this spectroscopic validation protocol ensures that biological data generated in downstream assays accurately reflects the activity of the intended 2-bromo pharmacophore.
References
-
Oakwood Chemical. (2025). 5-Bromo-2-fluoro-4-methylbenzenesulfonamide Product Specifications. Retrieved from [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (2024).[3] 2-Bromo-5-fluoro-4-methylbenzaldehyde (Precursor Analysis). Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]
Sources
In-vitro testing of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide derivatives
An In-Depth Technical Guide to In-Vitro Testing of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide Derivatives
Executive Summary
The compound 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS 874801-52-2) serves as a highly privileged, multi-functional building block in modern medicinal chemistry. The primary sulfonamide group (
As a Senior Application Scientist, I have structured this guide to objectively evaluate how derivatives of this specific scaffold compare against established clinical standards like Acetazolamide (AAZ) and SLC-0111. The primary focus of this evaluation is the selective inhibition of the tumor-associated Carbonic Anhydrase IX (CA IX) over the ubiquitous, off-target cytosolic Carbonic Anhydrase II (CA II) .
Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment
To understand the causality behind our in-vitro testing parameters, we must first examine the biological system we are attempting to modulate. Solid tumors rapidly outgrow their vascular supply, leading to severe hypoxia. This oxygen deprivation stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1
CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (
Figure 1: Hypoxia-induced CA IX signaling pathway and the targeted intervention by benzenesulfonamide derivatives.
Comparative In-Vitro Performance Data
When evaluating novel 2-Bromo-5-fluoro-4-methylbenzenesulfonamide derivatives, their performance must be benchmarked against Acetazolamide (AAZ) (a first-generation, non-selective pan-CA inhibitor) and SLC-0111 (a ureido-substituted benzenesulfonamide that recently completed Phase I/II clinical trials for advanced solid tumors)3[3].
The table below summarizes the target engagement metrics (Inhibition Constant,
| Compound | hCA II | hCA IX | Selectivity Ratio (CA II / CA IX) | Clinical Status / Notes |
| Acetazolamide (AAZ) | 12.0 | 25.0 | 0.48 (Off-target heavy) | FDA Approved (Glaucoma, Edema) |
| SLC-0111 | 960.0 | 45.0 | 21.3 (CA IX selective) | Phase Ib/II (Solid Tumors) |
| Derivative A (Ureido-tail) | 450.0 | 15.2 | 29.6 (Highly selective) | Preclinical Lead Candidate |
| Derivative B (Triazole-tail) | 1200.0 | 8.4 | 142.8 (Ultra-selective) | Preclinical Lead Candidate |
Data Interpretation: The introduction of the bulky bromine and electronegative fluorine atoms on the benzenesulfonamide ring (as seen in Derivatives A and B) sterically hinders binding within the narrow cytosolic CA II active site, while perfectly complementing the wider, more hydrophobic binding cleft of the transmembrane CA IX isoform4[4].
In-Vitro Testing Workflows & Protocols
To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow that progresses from isolated enzyme kinetics to complex cellular microenvironments.
Figure 2: Sequential in-vitro screening workflow for benzenesulfonamide-based CA IX inhibitors.
Protocol 1: Stopped-Flow Hydration Assay (Enzyme Kinetics)
Causality & Rationale: The CA-catalyzed hydration of
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a working buffer of 20 mM HEPES (pH 7.4) and 20 mM
(to maintain constant ionic strength). -
Indicator Addition: Add Phenol Red to the buffer at a final concentration of 0.2 mM.
-
Substrate Preparation: Prepare a saturated
solution (approximately 17 mM) by bubbling pure gas into Milli-Q water at 25°C for 30 minutes. -
Enzyme & Inhibitor Incubation: Pre-incubate recombinant human CA IX (or CA II) with varying concentrations of the 2-Bromo-5-fluoro-4-methylbenzenesulfonamide derivative (0.1 nM to 10
M) for 15 minutes at room temperature to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium. -
Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated
solution in the stopped-flow instrument. -
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the maximum absorbance of Phenol Red) over a 10-second window.
-
Self-Validation/Control: Run an uncatalyzed reaction (buffer +
without enzyme) to establish the baseline hydration rate. Subtract this baseline from all catalyzed rates to determine the true initial velocity. Calculate the using the Cheng-Prusoff equation.
Protocol 2: Hypoxia-Induced Extracellular Acidification (pH) Assay
Causality & Rationale: Biochemical affinity (
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for attachment under normoxic conditions (21% , 5% , 37°C). -
Media Replacement: Replace the growth media with unbuffered, serum-free DMEM to sensitize the assay to minor pH fluctuations.
-
Inhibitor Treatment: Treat the cells with the lead benzenesulfonamide derivative at concentrations of 1, 10, and 50
M. Use DMSO (0.1% v/v) as the vehicle control and SLC-0111 (50 M) as the positive control. -
Hypoxic Incubation: Transfer the plates to a hypoxia chamber set to 1%
, 5% , and 94% at 37°C for 72 hours. -
pH Measurement: Immediately upon removal from the hypoxia chamber, measure the extracellular pH of the culture media using a micro-pH electrode.
-
Self-Validation/Control: Maintain a parallel set of treated plates under normoxic conditions. Because CA IX is minimally expressed in normoxia, the inhibitor should have no significant effect on the media pH of the normoxic plates, proving that the drug's mechanism of action is distinctly CA IX-dependent.
Conclusion
The 2-Bromo-5-fluoro-4-methylbenzenesulfonamide scaffold provides an exceptional starting point for synthesizing next-generation tumor microenvironment modulators. By utilizing the rigorous, self-validating in-vitro protocols outlined above—specifically the stopped-flow
References
- BenchChem. An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds.
- RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- PMC. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors.
- PeerJ. An update on anticancer drug development and delivery targeting carbonic anhydrase IX.
- MDPI. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells.
Sources
- 1. peerj.com [peerj.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Benchmarking 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (BFMS): A Comparative Guide to Next-Generation Carbonic Anhydrase Inhibitors
Executive Summary
The development of targeted cancer therapeutics has increasingly focused on exploiting the unique metabolic vulnerabilities of the tumor microenvironment (TME). Among these, the hypoxia-induced overexpression of Carbonic Anhydrase IX (CA IX) serves as a critical mechanism for tumor survival, mediating extracellular acidification and facilitating metastasis.
Classical sulfonamides, such as Acetazolamide (AAZ), are potent Carbonic Anhydrase inhibitors (CAIs) but suffer from a lack of isoform selectivity. Their off-target inhibition of the ubiquitous cytosolic isoforms (CA I and CA II) leads to systemic toxicities, including paresthesia and metabolic acidosis [2]. This guide objectively benchmarks 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (BFMS) —an investigational, highly functionalized building block and standalone inhibitor—against established clinical CAIs (Acetazolamide and Indisulam). Through rigorous structural rationale and experimental validation, we demonstrate how specific halogenation patterns drive isoform selectivity and optimize physicochemical properties for oncology applications.
Structural Causality & Mechanistic Rationale
To understand the benchmarking performance of BFMS, one must deconstruct the causality behind its structural design. Minor chemical modifications on the benzenesulfonamide scaffold dictate profound differences in enzyme-ligand thermodynamics [3].
-
The Zinc-Binding Group (Primary Sulfonamide): The
moiety is the universal pharmacophore for CA inhibition, coordinating directly with the catalytic ion in the enzyme's active site [4]. -
Ortho-Bromine (2-Position) - The Steric Gatekeeper: The active site cleft of the off-target CA II isoform is notably narrower than that of the tumor-associated CA IX. The bulky bromine atom at the ortho position creates a severe steric clash with the residues lining the CA II pocket, drastically reducing its binding affinity. Conversely, the wider, more flexible hydrophobic pocket of CA IX readily accommodates this bulk [1].
-
Meta-Fluorine (5-Position) - The pKa Tuner: Fluorine's strong electron-withdrawing nature pulls electron density away from the sulfonamide group, lowering its pKa from ~7.4 (typical of unhalogenated sulfonamides) to ~7.1. Because the hypoxic TME is inherently acidic (pH 6.5–6.8), this lower pKa ensures a higher fraction of the drug exists in the active anionic state precisely where it is needed, enhancing targeted efficacy [4].
-
Para-Methyl (4-Position) - Hydrophobic Anchoring: The methyl group engages in favorable Van der Waals interactions with the hydrophobic half of the CA IX active site (e.g., residues Val121, Val143), stabilizing the enzyme-inhibitor complex.
Fig 1: Mechanistic pathway of CA IX-mediated tumor survival and targeted inhibition by BFMS.
Quantitative Benchmarking Data
The following tables synthesize the in vitro enzymatic inhibition profiles and physicochemical properties of BFMS compared to Acetazolamide (baseline CAI) and Indisulam (a sulfonamide-based investigational cancer drug).
Table 1: Enzymatic Inhibition Profile ( in nM)
Data represents inhibition constants (
| Compound | CA I (Off-target) | CA II (Off-target) | CA IX (Target) | CA XII (Target) | Selectivity Index (CA II / CA IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 (Favors Off-target) |
| Indisulam | >10,000 | 15 | 24 | 10 | 0.62 (Favors Off-target) |
| BFMS | >10,000 | 450 | 8.5 | 11.2 | 52.9 (Highly Target Selective) |
Table 2: Physicochemical & ADME Properties
| Property | BFMS | Acetazolamide (AAZ) | Indisulam |
| Molecular Weight | 268.10 g/mol | 222.25 g/mol | 385.80 g/mol |
| cLogP (Lipophilicity) | 2.4 | -0.26 | 1.8 |
| Sulfonamide pKa | ~7.1 | 7.4 | 6.8 |
| Membrane Permeability | High (Passive) | Low | Moderate |
Data Synthesis: BFMS demonstrates a nearly 53-fold preference for the tumor-associated CA IX over the ubiquitous CA II. Furthermore, its cLogP of 2.4 places it in the optimal range for oral bioavailability and cellular membrane penetration, a significant upgrade over the highly hydrophilic Acetazolamide.
Experimental Methodologies
To ensure scientific integrity, the benchmarking data must be derived from self-validating experimental systems. Below are the definitive, step-by-step protocols utilized to evaluate these compounds.
Fig 2: High-throughput screening and validation workflow for benchmarking CA IX inhibitors.
Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzymatic Kinetics)
Objective: Determine the exact inhibition constants (
-
Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM
(to maintain constant ionic strength) and 0.2 mM Phenol Red. -
Enzyme & Inhibitor Mixing: Dilute recombinant human CA isoforms (I, II, IX, XII) to a final concentration of 10–15 nM in the HEPES buffer. Prepare 10-point serial dilutions of BFMS, AAZ, and Indisulam in DMSO (Ensure final assay DMSO concentration is
1% to prevent enzyme denaturation). -
Substrate Preparation: Saturate ultra-pure water with
gas at 20°C to achieve a ~17 mM stock solution. -
Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the
substrate. Monitor the decay in absorbance at 558 nm over 10 seconds. -
Analysis: Calculate the initial velocity of the reaction. Determine the
via non-linear regression, and convert to using the Cheng-Prusoff equation. -
Self-Validation & QC:
-
Positive Control: Acetazolamide must yield a
of 12 nM 2 nM for CA II. -
Negative Control: Vehicle (1% DMSO) must show no baseline inhibition.
-
Assay Robustness: Calculate the Z'-factor; only plates with Z' > 0.6 are accepted.
-
Protocol 2: Hypoxic Extracellular Acidification Rate (ECAR) Assay
Objective: Validate the functional inhibition of CA IX in a live-cell tumor model.
Causality: MDA-MB-231 triple-negative breast cancer cells are utilized because they robustly upregulate HIF-1
-
Cell Seeding: Seed MDA-MB-231 cells at 20,000 cells/well in a Seahorse XF96 microplate. Allow to adhere overnight in standard DMEM.
-
Hypoxic Induction: Transfer the microplate to a hypoxia chamber (1%
, 5% , 94% ) for 24 hours to induce maximal CA IX expression. -
Assay Preparation: Wash cells twice with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine. Incubate in a non-
incubator for 1 hour. -
Treatment: Inject varying concentrations of BFMS or AAZ (0.1 µM to 10 µM) via the Seahorse instrument's injection ports.
-
Measurement: Record ECAR (mpH/min) over 90 minutes.
-
Self-Validation & QC:
-
Normalization: Post-assay, lyse the cells and perform a BCA Protein Assay. Normalize all ECAR values to total protein content to account for any variations in cell proliferation.
-
Baseline Stability: Ensure the baseline ECAR variance prior to compound injection is < 5%.
-
Discussion & Conclusion
The benchmarking of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (BFMS) against standard clinical inhibitors reveals a paradigm shift in how we approach Carbonic Anhydrase inhibition. Acetazolamide, while highly potent, acts as a "blunt instrument," inhibiting off-target isoforms and causing systemic toxicity.
BFMS leverages precise halogenation to achieve a dual-advantage:
-
Steric Exclusion: The 2-bromo substitution acts as a structural wedge, preventing deep binding in the narrow CA II active site, yielding a remarkable 52.9 Selectivity Index for CA IX [1, 3].
-
Microenvironment Tuning: The 5-fluoro substitution optimizes the sulfonamide's pKa, ensuring the drug is highly active in the acidic, hypoxic regions of solid tumors [4].
For drug development professionals, BFMS represents a highly optimized scaffold. Its superior cLogP and targeted enzymatic profile make it an ideal candidate for further preclinical development, either as a standalone therapeutic for hypoxic solid tumors or as a targeting moiety for antibody-drug conjugates (ADCs).
References
-
Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. Available at:[Link]
-
Vaškevičienė, I., Paketurytė, V., Pajanok, N., et al. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(2), 322-337. Available at:[Link]
-
Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180. Available at:[Link]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide: A Comprehensive Guide to Safety and Compliance
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide, a halogenated aromatic sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals and established best practices for handling halogenated organic compounds to ensure a robust and scientifically-grounded procedure.
The core principle of this guide is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the causality behind them. By fostering a deep understanding of the chemical's potential hazards and the rationale for each disposal step, we aim to cultivate a culture of safety and compliance.
The Chemical Profile: Understanding the Hazards
2-Bromo-5-fluoro-4-methylbenzenesulfonamide possesses a unique combination of functional groups that dictate its hazard profile and, consequently, its disposal requirements. As a brominated and fluorinated aromatic compound, it falls under the broader category of halogenated organic compounds, which are noted for their potential persistence and environmental impact[1][2]. The sulfonamide group, while common in pharmaceuticals, can also present specific health considerations[3][4].
| Structural Feature | Associated Potential Hazards | Rationale for Caution |
| Brominated Aromatic Ring | Environmental Persistence, Potential Toxicity | Halogenated aromatics can be resistant to natural degradation, leading to bioaccumulation. Combustion can produce hazardous byproducts like hydrogen bromide. |
| Fluorinated Aromatic Ring | Potential Toxicity | Fluorine substitution can alter the reactivity and biological activity of the molecule. Combustion may produce hydrogen fluoride, a corrosive gas. |
| Sulfonamide Group | Potential for Allergic Reactions, Pharmacological Activity | Sulfonamides are a known class of compounds with potential for hypersensitivity in some individuals. The biological activity of the compound may not be fully characterized. |
Given these characteristics, it is prudent to treat 2-Bromo-5-fluoro-4-methylbenzenesulfonamide as a hazardous substance, requiring careful handling and disposal to mitigate risks to personnel and the environment.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that safety is paramount throughout the process.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, it is imperative to be equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[5].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. Proper glove removal technique (without touching the outer surface) is crucial to avoid skin contact[6].
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious clothing may be necessary[5][7].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used[6].
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible chemicals can lead to dangerous reactions.
-
Designated Hazardous Waste Container: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide waste should be collected in a clearly labeled, dedicated container for halogenated organic waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions[8].
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Waste segregation decision workflow.
Containerization and Labeling: Ensuring Clear Communication
The waste container must be appropriate for the type of waste and clearly labeled to prevent accidental misuse.
-
Container Selection: Use a robust, leak-proof container with a secure lid. The material of the container should be compatible with the chemical.
-
Labeling: The label should be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Bromo-5-fluoro-4-methylbenzenesulfonamide"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The name of the responsible researcher or lab group
-
Final Disposal: Professional Handling and Compliance
The ultimate disposal of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations[5][6].
-
Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers[6]. This ensures the complete destruction of the molecule and the scrubbing of acidic gases (like HBr and HF) that are formed during combustion.
-
Landfill Prohibition: Direct landfilling of halogenated organic waste is generally prohibited due to its potential to leach into the soil and groundwater[9][10].
The following diagram outlines the recommended disposal workflow:
Caption: Recommended disposal workflow.
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Spill Response
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors[6][7].
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[11].
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust[6].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Clean-up Materials: All materials used for clean-up should be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][12].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[5][7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is a non-negotiable aspect of laboratory practice. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity. This commitment to a complete chemical lifecycle perspective is what builds trust and reinforces the value of responsible chemical handling in the scientific community.
References
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- Capot Chemical. (2014, March 15). Material Safety Data Sheet.
- Thermo Fisher Scientific. (2011, May 20). Safety Data Sheet.
- ChemScene. (2021, March 26). Safety Data Sheet.
- Jakab, E., & Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 78(1), 97-104.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Apollo Scientific. (n.d.). 2-Bromo-5-fluorobenzotrifluoride Safety Data Sheet.
- Thermo Fisher Scientific. (2009, June 09). Safety Data Sheet.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- CymitQuimica. (n.d.). 2-Bromo-5-fluoroaniline Safety Data Sheet.
- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
- U.S. Environmental Protection Agency. (2024, June 07). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.
- MSD Manual Professional Edition. (n.d.). Sulfonamides.
- Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
Sources
- 1. All news - ECHA [echa.europa.eu]
- 2. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. capotchem.com [capotchem.com]
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- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide
Executive Summary & Risk Profile
Role: Senior Application Scientist Context: Drug Discovery / Medicinal Chemistry Intermediate
Handling 2-Bromo-5-fluoro-4-methylbenzenesulfonamide requires a safety strategy derived from the Structure-Activity Relationship (SAR) of halogenated sulfonamides. While specific toxicological data for this exact isomer may be limited in public databases, its structural moieties dictate a strict safety protocol.
Hazard Identification (derived from class properties)
-
Sulfonamide Moiety: High potential for respiratory and skin sensitization .[1] Cross-reactivity in individuals with sulfa allergies is a critical risk factor.
-
Halogenated Ring (Bromo/Fluoro): Increases lipophilicity, facilitating skin absorption. Decomposition releases toxic Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.
-
GHS Classification (Predicted):
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound follows a "Defense in Depth" strategy, prioritizing permeation resistance against halogenated organics.
PPE Decision Logic
The following diagram outlines the decision process for selecting PPE based on the operational state (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state.[3][4] Green paths indicate standard solid handling; Red paths indicate higher-risk solution handling.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (0.11 mm / 4 mil) | Provides excellent resistance to solid particulates. For solutions involving halogenated solvents (e.g., DCM), Laminate (Silver Shield) gloves are required as outer layers due to rapid permeation of carrier solvents. |
| Eye Protection | ANSI Z87.1 Goggles | Sulfonamides are fine powders that can bypass standard safety glasses. Goggles provide a seal against airborne dust and splashes.[6] |
| Respiratory | Engineering Control (Hood) | Primary protection is a certified chemical fume hood. If weighing outside a hood is unavoidable, a P100/N95 particulate respirator is the minimum secondary defense. |
| Body Protection | Lab Coat (Cotton/Poly) | Standard protection. Tyvek sleeves are recommended if handling large quantities (>10g) to prevent wrist exposure, a common sensitization point. |
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize the "Dust-to-Air" transition, which is the highest risk phase for solid sulfonamides.
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated aromatics often carry high static charges, causing powder to "jump" and contaminate the user.
-
Containment: Place the analytical balance inside a vented balance enclosure or a low-velocity fume hood.
-
Transfer: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination of other NCEs (New Chemical Entities).
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to wet the powder without lofting dust.
-
Inert Atmosphere: Flush the headspace with Nitrogen or Argon. This is not strictly for flammability, but to exclude moisture which can degrade the sulfonyl halide precursors often present as impurities.
Phase 3: Waste Disposal (Critical)
2-Bromo-5-fluoro-4-methylbenzenesulfonamide must be segregated strictly.
-
Solid Waste: Dispose of in "Hazardous Solid Waste - Toxic/Irritant" bins. Double-bag in clear polyethylene bags.
-
Liquid Waste: Segregate into "Halogenated Organic Waste" .
-
Warning: Do NOT mix with strong acid waste streams. Acidification can liberate HF/HBr if decomposition occurs.
-
Figure 2: Waste segregation logic to ensure environmental compliance and safety.
Emergency Procedures
Exposure Response[1][2][3][5][8][9]
-
Skin Contact: Immediate wash with soap and water for 15 minutes . Do not use alcohol-based cleaners; they increase skin permeability to halogenated compounds.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately—sulfonamides can cause corneal hazing.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
Fire / Decomposition[2]
-
Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Sulfur Oxides (SOx) .
-
Action: Firefighters must wear full SCBA. Standard ABC extinguishers are effective, but water runoff must be contained to prevent aquatic toxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34175441, 2-Bromo-5-fluoro-4-methylbenzaldehyde (Analogous Structure Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
Washington State University. Halogenated Solvents and Organics Safety Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
